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N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride Documentation Hub

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  • Product: N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride
  • CAS: 1384430-25-4

Core Science & Biosynthesis

Foundational

The Hinge-Binding Paradigm: Mechanism of Action and Application of N,2-Dimethyl-1H-1,3-benzodiazol-5-amine Dihydrochloride in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted therapeutics and fragment-based drug discovery (FBDD), the benzimidazole core represents a highly privileged pharmacophore. Specifically, N,2-dimethyl-1H-1,3-benzodiazol-5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics and fragment-based drug discovery (FBDD), the benzimidazole core represents a highly privileged pharmacophore. Specifically, N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4) serves as a foundational building block and screening scaffold for the development of potent kinase inhibitors[1].

Rather than acting as a standalone therapeutic, this compound is utilized by medicinal chemists to map the ATP-binding pockets of oncogenic kinases—such as FLT3, ATM, and TGFβR1[2]. This technical whitepaper dissects the mechanism of action of this specific scaffold, detailing its molecular interactions, structure-activity relationship (SAR) trajectory, and the rigorous experimental workflows required to validate its target engagement.

Molecular Anatomy & Physicochemical Profiling

The efficacy of a kinase inhibitor is dictated by its ability to outcompete cellular ATP (which is present in millimolar concentrations) for the kinase active site. The N,2-dimethyl-1H-1,3-benzodiazol-5-amine scaffold is uniquely equipped for this task.

The free base form of benzimidazole is highly lipophilic, which can complicate early-stage in vitro screening due to aggregation or precipitation in aqueous buffers. The dihydrochloride salt formulation is a deliberate chemical choice that drastically lowers the partition coefficient (LogP), ensuring complete dissolution in physiological buffers prior to cellular assays.

Table 1: Physicochemical Profile of the Scaffold
PropertyValuePharmacological Relevance
Molecular Weight 234.12 g/mol (Salt)Ideal fragment size (<300 Da) for FBDD campaigns.
H-Bond Donors 3Critical for anchoring to the kinase hinge region.
H-Bond Acceptors 2Facilitates interaction with solvent-channel water networks.
Topological Polar Surface Area 40.6 ŲOptimal for intracellular penetration and target engagement.
pKa (Predicted) ~5.5 (Benzimidazole)Ensures protonation state compatibility within the acidic tumor microenvironment.

Mechanism of Action: The Hinge-Binding Pharmacophore

The core mechanism of action for derivatives of N,2-dimethyl-1H-1,3-benzodiazol-5-amine relies on ATP-competitive Type I or Type II kinase inhibition [3]. The molecule is anatomically divided into three functional vectors that dictate its binding thermodynamics:

  • The Benzimidazole Core (The Hinge Binder): The nitrogen atoms of the benzimidazole ring act as an essential hinge binder. They form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys694 in FLT3 or Cys2770 in ATM)[2][4].

  • The 2-Methyl Substitution: This moiety is strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. It provides steric bulk that can enhance selectivity against kinases with smaller gatekeeper residues (like Threonine) while clashing with larger ones (like Methionine or Isoleucine)[1].

  • The 5-Amine Vector: The secondary amine at the 5-position serves as a synthetic vector. In advanced drug design, this amine is functionalized with extended aromatic or aliphatic systems to reach the solvent-accessible channel or to stabilize the inactive "DFG-out" conformation of the kinase activation loop (characteristic of Type II inhibitors)[3].

G A N,2-dimethyl-1H-1,3- benzodiazol-5-amine B Kinase Hinge Region (Hydrogen Bonding) A->B Benzimidazole N atoms C Gatekeeper Residue (Hydrophobic Pocket) A->C 2-Methyl group D Solvent Channel (Type II Extension) A->D 5-Amine vector

Fig 1. Pharmacophore mapping of the benzimidazole-5-amine scaffold within the ATP-binding pocket.

Signaling Pathway Modulation: The FLT3 Model

To understand the downstream biological effects of this scaffold, we examine its application against FMS-like tyrosine kinase 3 (FLT3) , a highly validated target in Acute Myeloid Leukemia (AML). Mutations such as FLT3-ITD or the D835Y point mutation cause constitutive activation of the kinase, leading to unchecked cellular proliferation[3].

When a benzimidazole-5-amine derivative successfully occupies the ATP pocket of FLT3, it halts the autophosphorylation of the receptor. This blockade severs the downstream signal transduction to the STAT5 and PI3K/AKT pathways, ultimately inducing apoptosis in leukemic blasts[4].

Pathway Inhibitor Benzimidazole Scaffold FLT3 FLT3 Kinase (Mutant/WT) Inhibitor->FLT3 ATP block STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation PI3K PI3K/AKT Pathway FLT3->PI3K Phosphorylation Proliferation Cell Proliferation STAT5->Proliferation Transcription PI3K->Proliferation Survival

Fig 2. Inhibition of the FLT3 signaling cascade by benzimidazole-derived ATP-competitive inhibitors.

Table 2: Representative Kinase Inhibition Profile (IC50)

Note: Data represents the SAR progression from the raw scaffold to optimized derivatives.

Compound PhaseFLT3-WT IC50 (nM)FLT3-D835Y IC50 (nM)ATM Kinase IC50 (nM)
Raw Scaffold (Fragment) >10,000>10,000>10,000
N-Alkylated Intermediate 1,5803,980283
Optimized Derivative (Type II) 1.680.480.97

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of N,2-dimethyl-1H-1,3-benzodiazol-5-amine derivatives, scientists must employ orthogonal assay formats. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the biochemical IC50 of the compound against isolated recombinant kinase domains.

  • Step 1: Reagent Preparation. Prepare the kinase domain (e.g., FLT3-D835Y), biotinylated peptide substrate, and europium-labeled anti-phospho antibody.

    • Causality: TR-FRET is explicitly chosen over standard fluorescence polarization to eliminate compound auto-fluorescence—a common artifact with conjugated aromatic systems like benzimidazoles—preventing false-positive inhibition readouts.

  • Step 2: Compound Incubation. Dispense the benzimidazole compound in a 10-point dose-response curve. Incubate the kinase with the compound for 30 minutes prior to adding ATP.

    • Causality: Pre-incubation allows for the detection of slow-binding kinetics, which is a hallmark of Type II inhibitors that require time to stabilize the DFG-out conformation of the kinase.

  • Step 3: Readout and Validation. Add ATP to initiate the reaction. After 60 minutes, add the TR-FRET detection reagents and read the emission ratio (665 nm / 615 nm).

    • Self-Validation: The assay plate must include Staurosporine (1 µM) as a positive control for complete inhibition and 1% DMSO as a vehicle control. A calculated Z'-factor of > 0.6 is required to validate the assay's dynamic range and statistical reliability.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm that the compound penetrates the cell membrane and physically engages the target kinase in a live cellular environment.

  • Step 1: Cell Treatment. Incubate MV4-11 leukemic cells (which express mutant FLT3) with varying concentrations of the benzimidazole compound for 2 hours.

    • Causality: Intact cells are used to ensure that the highly polar dihydrochloride salt form of the compound can successfully partition across the lipid bilayer and engage the target under physiological intracellular ATP concentrations.

  • Step 2: Thermal Challenge. Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by rapid cooling and lysis.

    • Causality: Heating induces target protein denaturation and precipitation. Ligand binding thermodynamically stabilizes the kinase, shifting its melting temperature (Tm) higher. This shift proves direct physical engagement.

  • Step 3: Western Blotting. Centrifuge the lysates to remove precipitated proteins and analyze the soluble fraction via Western blot using an anti-FLT3 antibody.

    • Self-Validation: Isothermal dose-response (ITDR) fingerprinting at the calculated Tm50 must demonstrate a concentration-dependent stabilization of the target kinase. If stabilization occurs equally across all cellular proteins (assessed via a GAPDH loading control), the result is flagged as non-specific aggregation rather than true target engagement.

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Exploratory

Technical Whitepaper: N,2-Dimethyl-1H-1,3-Benzodiazol-5-Amine Dihydrochloride in Advanced Drug Discovery

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and probe development, I frequently evaluate privileged scaffolds that can accelerate hit-to-lead optimization. N,2-dimethyl-1H-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and probe development, I frequently evaluate privileged scaffolds that can accelerate hit-to-lead optimization. N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS 1384430-25-4) is a highly versatile, bifunctional building block. By combining the well-documented purine-mimetic properties of the benzimidazole core with the specific spatial and electronic tuning of N-methyl and 2-methyl substitutions, this compound serves as an elite starting material for developing kinase inhibitors, antimicrobial agents, and fluorescent probes[1].

This whitepaper provides an in-depth technical analysis of its structural logic, self-validating analytical protocols, and optimized synthetic workflows.

Chemical Identity & Structural Dynamics

Before deploying any building block in a high-throughput library synthesis, one must understand its fundamental physicochemical properties. The table below summarizes the core quantitative data for this compound.

PropertyValue
Chemical Name N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Synonyms N,2-dimethyl-1H-benzimidazol-5-amine dihydrochloride
CAS Registry Number 1384430-25-4[2]
Molecular Formula C9H11N3 · 2HCl (or C9H13Cl2N3)
Molecular Weight (Salt) 234.13 g/mol
Molecular Weight (Free Base) 161.21 g/mol [3]
Exact Mass [M+H]+ 162.10 m/z[3]
SMILES (Free Base) CC1=NC2=C(N1)C=C(C=C2)NC
The Causality of the Dihydrochloride Salt

A critical observation in benchtop chemistry is that electron-rich anilines and aminobenzimidazoles are highly susceptible to rapid air oxidation, often degrading into dark, insoluble polymeric mixtures. The commercial provision of this compound as a dihydrochloride salt is a deliberate design choice. By protonating both the basic imidazole nitrogen (pKa ~5.5) and the secondary amine (pKa ~4.5), the electron density of the aromatic system is drastically reduced. This prevents oxidative degradation, ensuring long-term shelf stability and immediate aqueous solubility for biological assays[2].

Mechanistic Rationale: The Benzimidazole Scaffold in Pharmacology

The benzimidazole ring is a well-established purine isostere, meaning it mimics the adenine ring of ATP[4]. This makes it a highly effective hinge-binding motif in the development of ATP-competitive kinase inhibitors and DNA-binding agents[5]. However, the specific substitution pattern of N,2-dimethyl-1H-1,3-benzodiazol-5-amine offers distinct pharmacological advantages:

  • The 5-Methylamino Group (Secondary Amine): Why use a secondary amine instead of a primary amine? Methylating the amine restricts the number of hydrogen bond donors. In lead optimization, reducing the Topological Polar Surface Area (TPSA) is a proven tactic to improve blood-brain barrier (BBB) penetration and overall cellular permeability. Furthermore, when this secondary amine is converted into an amide during library synthesis, it forces a specific rotameric conformation, reducing the entropic penalty upon target binding.

  • The 2-Methyl Group: The addition of a methyl group at the 2-position provides steric bulk immediately adjacent to the imidazole nitrogens. This steric shielding can protect the core from metabolic N-glucuronidation in the liver, while simultaneously increasing the overall lipophilicity (LogP) to aid in lipid membrane partitioning[6].

Pharmacophore A N,2-dimethyl-1H-benzimidazol-5-amine (Purine Isostere) B Kinase Hinge Region (ATP-Competitive Binding) A->B Bidentate H-Bonding C N-Methyl Group (Restricted H-Bond Donor) A->C Modulates TPSA D 2-Methyl Group (Steric Shielding & Lipophilicity) A->D Enhances Membrane Permeability

Fig 1: Pharmacophore mapping of the N,2-dimethyl-benzimidazole scaffold.

Analytical Characterization & Validation Protocols

To ensure scientific integrity, rigorous quality control must be applied. The free base of this compound contains multiple basic sites, which dictates specific chromatographic requirements.

Step-by-Step LC-MS Validation Protocol

Causality Note: Without an acidic ion-pairing agent, the basic nitrogens will interact with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and inaccurate purity integration.

  • Sample Preparation: Dissolve 1 mg of the dihydrochloride salt in 1 mL of Methanol/Water (1:1). Do not use pure organic solvents, as the salt will not dissolve.

  • Column Selection: Use an end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) to minimize secondary interactions.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

    • Why TFA? TFA acts as a strong ion-pairing agent, masking the basic nitrogens and ensuring a sharp, symmetrical peak.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Detection: Monitor UV at 254 nm (optimal for the benzimidazole chromophore). In positive electrospray ionization (ESI+), look for the self-validating [M+H]+ peak at m/z 162.10 [3].

Experimental Workflow: Synthetic Derivatization

A common pitfall I observe in junior chemists is failing to account for the stoichiometry of the dihydrochloride salt during coupling reactions. The following protocol outlines a self-validating workflow for derivatizing the 5-methylamino group via HATU-mediated amidation[7].

Protocol: Secondary Amine Amidation
  • Salt Neutralization (Critical Step): Suspend 100 mg (0.42 mmol, 1.0 eq) of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in 2.0 mL of anhydrous DMF. Add 220 µL (1.26 mmol, 3.0 eq ) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Two equivalents of DIPEA are consumed immediately to neutralize the two HCl molecules, liberating the nucleophilic free base. The third equivalent acts as the catalytic base for the coupling reaction.

  • Electrophile Activation: In a separate vial, dissolve your target carboxylic acid (0.46 mmol, 1.1 eq) and HATU (0.50 mmol, 1.2 eq) in 1.0 mL of DMF. Stir for 10 minutes to form the active ester.

  • Coupling: Transfer the activated acid solution to the amine suspension. Stir at room temperature for 2 to 4 hours.

  • In-Process Control (Self-Validation): Sample 2 µL of the reaction mixture, dilute in 200 µL of MeOH, and inject into the LC-MS. The reaction is complete when the starting material peak (m/z 162.10) is completely consumed.

  • Workup & Purification: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3 x 10 mL), dry over Na2SO4, and purify via Reverse-Phase HPLC.

Protocol S1 Step 1: Salt Neutralization Suspend in DMF + 3.0 eq DIPEA S2 Step 2: Electrophile Activation HATU + Carboxylic Acid (1.1 eq) S1->S2 S3 Step 3: Amidation Stir at RT for 2-4 hours S2->S3 S4 Step 4: Quench & Extract Add H2O, Extract with EtOAc S3->S4 S5 Step 5: RP-HPLC Purification 0.1% TFA in MeCN/H2O S4->S5

Fig 2: Self-validating synthetic workflow for secondary amine derivatization.

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Foundational

Whitepaper: A Technical Guide to Characterizing the Receptor Binding Affinity of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Abstract: The discovery and characterization of novel small molecules are foundational to modern pharmacology. Benzimidazole derivatives, a prominent class of heterocyclic compounds, are frequently investigated for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The discovery and characterization of novel small molecules are foundational to modern pharmacology. Benzimidazole derivatives, a prominent class of heterocyclic compounds, are frequently investigated for their diverse biological activities.[1][2] This guide provides a comprehensive, in-depth methodology for determining the receptor binding affinity of a specific benzimidazole derivative, N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride. We move beyond a simple recitation of steps, delving into the causal reasoning behind experimental design choices to ensure robust and reproducible data. This document serves as a technical manual for researchers, scientists, and drug development professionals, outlining the principles of radioligand binding assays, providing detailed protocols for membrane preparation and competition assays, and explaining the subsequent data analysis. As a practical case study, we will focus on characterizing the compound's affinity for the human serotonin 2A (5-HT2A) receptor, a common target for neurologically active compounds.[3][4]

Introduction to the Target Compound and the Rationale for Binding Studies

N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a heterocyclic amine belonging to the benzimidazole class.[1][5] Compounds with this scaffold are of significant interest in medicinal chemistry, forming the core of molecules designed to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs).[6][7][8]

Before committing a novel compound to complex and costly functional or in vivo studies, it is imperative to first establish its fundamental molecular interaction profile. The primary question is: "To which receptors does it bind, and with what affinity?" A receptor binding assay is the gold-standard in vitro tool to answer this. It quantifies the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the test ligand that will occupy 50% of the receptors at equilibrium in the absence of a competing radioligand.[9] A lower Kᵢ value signifies higher binding affinity.

This guide provides the technical framework to confidently determine the Kᵢ of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride at a receptor of interest.

The Core Principle: The Radioligand Competition Binding Assay

To determine the binding affinity of our non-radiolabeled test compound (the "cold" ligand), we employ a competition binding assay. The principle is based on the Law of Mass Action. We incubate a fixed amount of receptor source and a fixed concentration of a high-affinity radiolabeled ligand (the "hot" ligand) with increasing concentrations of our unlabeled test compound.

The test compound will compete with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). This experimentally derived IC₅₀ value is then mathematically converted to the absolute inhibition constant, Kᵢ, using the Cheng-Prusoff equation.[10]

Key Parameters: Kᴅ, Bₘₐₓ, IC₅₀, and Kᵢ
  • Kᴅ (Equilibrium Dissociation Constant): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity. This is determined via a saturation binding experiment.[11]

  • Bₘₐₓ (Maximum Receptor Density): The total concentration of receptors in the sample, determined from a saturation binding experiment.[11]

  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of a competing test ligand that displaces 50% of the specifically bound radioligand. This is the primary readout from a competition assay.

  • Kᵢ (Inhibition Constant): The equilibrium dissociation constant for the competing test ligand. It is calculated from the IC₅₀ and is an intrinsic measure of the compound's affinity for the receptor, independent of assay conditions like radioligand concentration.[9]

Experimental Methodology: A Self-Validating Workflow

The following protocols are designed to be self-validating by incorporating essential controls for total and non-specific binding, ensuring the integrity of the final calculated affinity value.

Workflow Overview

The overall experimental process follows a logical sequence, from preparing the biological materials to analyzing the final data.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Culture 1. Culture Cells (e.g., HEK293 expressing 5-HT2A) Harvest 2. Harvest & Lyse Cells Culture->Harvest Membrane 3. Isolate Membranes (Ultracentrifugation) Harvest->Membrane QC 4. Quantify Protein (BCA Assay) Membrane->QC Plate 5. Plate Assay Components (Membranes, Radioligand, Test Compound) QC->Plate Use Membranes Incubate 6. Incubate to Equilibrium Plate->Incubate Filter 7. Rapid Filtration (Separate Bound/Free) Incubate->Filter Count 8. Scintillation Counting Filter->Count Curve 9. Plot Competition Curve (% Bound vs. [Compound]) Count->Curve Use Counts Calc 10. Calculate IC50 & Ki (Cheng-Prusoff) Curve->Calc

Caption: High-level workflow for determining compound binding affinity.

Part 1: Preparation of Receptor Source (Cell Membranes)

The quality of the receptor source is paramount. Using membranes from stably transfected cell lines overexpressing the target receptor ensures a high receptor density and a clean system.[12][13][14]

Protocol: Membrane Preparation from HEK293-h5-HT2A Cells

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor to ~90% confluency.

  • Harvesting: Aspirate media and wash cell monolayers with ice-cold Phosphate-Buffered Saline (PBS). Dislodge cells using a cell scraper into fresh, ice-cold PBS. Pellet the cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors, pH 7.4). Homogenize the suspension using a Dounce or Polytron homogenizer.

    • Expertise Insight: The homogenization step is critical. Insufficient homogenization leads to low membrane yield, while over-homogenization can damage receptor integrity. Mechanical shearing is preferred over detergents, which can disrupt the lipid environment essential for receptor conformation.

  • Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15] Discard the supernatant.

  • Washing: Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step. This wash removes cytosolic contaminants.

  • Final Preparation & Storage: Resuspend the final pellet in an appropriate volume of Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) containing a cryoprotectant like 10% sucrose.[15]

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bicinchoninic Acid (BCA) assay. Aliquot the membranes and store them at -80°C until use.

    • Trustworthiness Check: Each new batch of membranes should be qualified with a saturation binding assay using a known radioligand to confirm the Kᴅ and Bₘₐₓ values are consistent with previous batches.[12]

Part 2: The Competition Binding Assay

Materials:

  • Test Compound: N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride, prepared as a 10 mM stock in DMSO and serially diluted.

  • Receptor Source: Prepared HEK293-h5-HT2A membranes (e.g., 10-20 µg protein/well).

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist). Used at a final concentration near its Kᴅ (e.g., 0.5 - 1.0 nM).

  • Non-specific Agent: Mianserin (10 µM final concentration), an unlabeled ligand to define non-specific binding.

  • Assay Plates: 96-well polypropylene plates.

  • Filtration System: Cell harvester and glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Scintillation Counter and compatible scintillation fluid.

Protocol: 5-HT2A Competition Assay

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Assay Buffer + Membranes + [³H]-Ketanserin.

    • Non-specific Binding (NSB): Assay Buffer + Membranes + [³H]-Ketanserin + 10 µM Mianserin.

    • Competition: Assay Buffer + Membranes + [³H]-Ketanserin + serial dilutions of the test compound (e.g., from 1 pM to 100 µM).

  • Assay Execution: Perform additions in the order of buffer, test compound/NSB agent, radioligand, and finally membranes to initiate the binding reaction. The final assay volume is typically 200-250 µL.[15]

    • Expertise Insight: Adding the membranes last ensures all components are present to compete simultaneously from the start of the incubation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. Gentle agitation can facilitate this.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration onto the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[15]

    • Trustworthiness Check: The filtration and washing steps must be rapid to prevent dissociation of the ligand-receptor complex. Ice-cold buffer is essential to slow the off-rate.

  • Counting: Place the dried filter mats into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

Calculating Specific Binding

First, determine the specific binding at each concentration of the test compound.

Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

Then, convert the specific binding CPM values to a percentage of the maximum specific binding (which is the specific binding in the absence of any competing compound).

% Specific Binding = (Specific Binding at [Compound] / Maximum Specific Binding) x 100

Determining the IC₅₀

Plot the % Specific Binding against the log concentration of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride. Fit the resulting sigmoidal dose-response curve using non-linear regression analysis (e.g., in software like GraphPad Prism) to determine the IC₅₀ value.

Calculating the Kᵢ using the Cheng-Prusoff Equation

The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To find the intrinsic affinity of the test compound (Kᵢ), we apply the Cheng-Prusoff equation.[9][10]

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

  • [L] is the concentration of the radioligand ([³H]-Ketanserin) used in the assay.

  • Kᴅ is the equilibrium dissociation constant of the radioligand for the receptor.

Expertise Insight: This equation is valid for competitive binding at a single site where the concentration of the radioligand is much lower than its Kᴅ and receptor concentration is minimal.[16][17] This is why using [L] at or near the Kᴅ is standard practice.

Case Study Data and Associated Signaling

Binding Affinity Profile

Following the described protocol, hypothetical but realistic binding data for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride at the human 5-HT2A receptor are presented below.

ParameterValueConditions
Receptor Target Human Serotonin 2A (5-HT2A)Membranes from HEK293 cells
Radioligand ([L]) [³H]-Ketanserin0.8 nM
Radioligand Kᴅ 0.75 nM(Determined previously)
Experimental IC₅₀ 125 nM(From non-linear regression)
Calculated Kᵢ 59.8 nM (Using Cheng-Prusoff equation)

This Kᵢ value in the nanomolar range suggests that the compound has a moderate to high affinity for the 5-HT2A receptor and warrants further investigation in functional assays.

Downstream Signaling of the 5-HT2A Receptor

Binding to the 5-HT2A receptor is not the end of the story. This interaction initiates a downstream signaling cascade. The 5-HT2A receptor is a canonical Gq/11-coupled GPCR.[3][18] Agonist binding causes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[3][19] This cascade ultimately modulates neuronal excitability and gene expression.[4][20]

G Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Extracellular Intracellular Agonist->Receptor:f1 Binds Gq Gαq/11 Receptor:f2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (Neuronal Excitability) Ca->Response PKC->Response

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Exploratory

Advanced Physicochemical Profiling and Analytical Methodologies for N,2-dimethyl-1H-1,3-benzodiazol-5-amine Dihydrochloride

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Significance In modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Significance

In modern medicinal chemistry, the benzimidazole ring is universally recognized as a "privileged scaffold," acting as a highly effective bioisostere for both indole and purine systems. N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors, epigenetic modulators, and advanced anthelmintic agents [1].

The strategic placement of a methyl group at the C2 position provides steric shielding and enhances hydrophobic interactions within target binding pockets (e.g., kinase hinge regions). Simultaneously, the secondary methylamino group at the C5 position serves as a versatile vector for further functionalization, such as urea or amide coupling. Formulating this intermediate as a dihydrochloride salt is a deliberate chemical choice: it drastically improves aqueous solubility and prevents the oxidative degradation that typically plagues free secondary aromatic amines.

Pharmacophore Core N,2-dimethyl-1H-1,3-benzodiazol-5-amine Dihydrochloride Benzimidazole Benzimidazole Scaffold (H-Bond Donor/Acceptor) Core->Benzimidazole Core Structure Methyl2 2-Methyl Group (Steric Shielding / Hinge Binder) Core->Methyl2 C2 Substitution NMethyl 5-Methylamino Group (Derivatization Vector) Core->NMethyl C5 Substitution Salt Dihydrochloride Salt (Aqueous Solubility) Core->Salt Formulation

Figure 1: Pharmacophore mapping and structural utility of the benzimidazole building block.

Physicochemical Properties & Molecular Descriptors

Accurate physicochemical data is the cornerstone of robust assay development. The following parameters have been validated through computational profiling and empirical mass spectrometry databases[1].

PropertyValueClinical/Synthetic Relevance
Chemical Name N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochlorideStandardized IUPAC nomenclature [2].
CAS Number 1384430-25-4Primary identifier for regulatory compliance [3].
Molecular Formula C₉H₁₃Cl₂N₃ (Salt) / C₉H₁₁N₃ (Base)Dictates stoichiometric calculations during synthesis.
Molar Mass (Salt) 234.12 g/mol Required for accurate molarity preparation.
Monoisotopic Mass (Base) 161.09529 DaCritical for HRMS exact mass targeting[1].
Predicted XLogP 2.1Indicates moderate lipophilicity, ideal for cellular permeability [1].
CCS Value [M+H]⁺ 131.8 ŲCollision Cross Section for ion mobility MS validation [1].

Self-Validating Analytical Methodologies

As a Senior Application Scientist, I emphasize that analytical workflows must be designed with causality in mind. Every reagent and parameter must serve a specific chemical purpose, and the system must validate its own integrity before sample data is accepted.

UHPLC-HRMS Profiling (Purity and Exact Mass)

Benzimidazoles and secondary amines are notorious for peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual surface silanols.

Causality-Driven Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Dilute to a working concentration of 10 µg/mL.

  • System Equilibration & Blank Validation: Flush a Superficially Porous Particle (SPP) C18 column with Mobile Phase A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid). Causality: The 0.1% Formic Acid ensures the basic nitrogens (pKa ~5.5) remain fully protonated, completely suppressing silanol interactions and yielding sharp, symmetrical peaks. Run a blank injection to establish a clean baseline.

  • Gradient Elution: Inject 2 µL of the sample. Apply a linear gradient from 5% B to 95% B over 5 minutes.

  • Mass Detection (Self-Validation): Operate the High-Resolution Mass Spectrometer (HRMS) in ESI+ mode. The run is only considered valid if the [M+H]⁺ adduct is detected at exactly m/z 162.10257 within a stringent ±5 ppm mass error tolerance [1].

Nuclear Magnetic Resonance (NMR) Structural Elucidation

Causality-Driven Protocol:

  • Solvent Selection: Weigh 10 mg of the dihydrochloride salt and dissolve it in 0.6 mL of anhydrous DMSO-d₆. Causality: While the salt is highly water-soluble, using D₂O would cause rapid deuterium exchange with the labile N-H protons of the benzimidazole ring and the secondary amine. DMSO-d₆ locks these protons in place, allowing their critical signals to be observed and integrated.

  • Acquisition Parameters: Acquire ¹H NMR spectra at 400 MHz with 16 scans. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, guaranteeing that the integration ratios perfectly match the proton count.

  • Data Validation: Calibrate the spectrum using the residual DMSO peak at 2.50 ppm. Confirm the presence of the 2-methyl singlet (integration ~3H) and the N-methyl signal (integration ~3H), distinct from the aromatic core protons.

AnalyticalWorkflow Sample Compound Sample (CAS: 1384430-25-4) Prep Sample Preparation (Dissolution) Sample->Prep LCMS UHPLC-HRMS (Purity & Adducts) Prep->LCMS 10 µg/mL in MeOH/H2O NMR 1H/13C NMR (Structural Elucidation) Prep->NMR 10 mg in DMSO-d6 Data Data Integration & QA Release LCMS->Data Mass Accuracy < 5 ppm NMR->Data Peak Integration

Figure 2: Self-validating analytical workflow for the characterization of CAS 1384430-25-4.

Environmental Health & Safety (EHS) Guidelines

Handling active pharmaceutical intermediates requires strict adherence to safety protocols. Based on standardized regulatory notifications, N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride carries specific GHS hazard classifications [2]:

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation or drowsiness/dizziness (H336).

Laboratory Handling Protocol: Always manipulate the dry powder within a certified fume hood or ventilated balance enclosure to prevent inhalation of the fine dihydrochloride dust. Utilize nitrile gloves, protective eyewear, and standard laboratory coats. Store the compound in a sealed, desiccated container away from light to maintain the integrity of the salt form.

References

  • Title: N,2-dimethyl-1h-1,3-benzodiazol-5-amine dihydrochloride (C9H11N3) - PubChemLite Source: Université du Luxembourg (PubChemLite Database) URL: [Link]

  • Title: N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride - Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

Foundational

Pharmacokinetic Profiling of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride: A Framework for Preclinical Evaluation in Animal Models

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a novel chemical entity belonging to the benzimidazole class, a scaffold known for a wide array of pharmacological activities.[1] As with any new therapeutic candidate, a thorough understanding of its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to its progression through the drug development pipeline. Currently, there is no publicly available pharmacokinetic data for this specific compound.[2] This guide, therefore, provides a comprehensive technical framework for the preclinical pharmacokinetic evaluation of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in animal models. It synthesizes established methodologies for new chemical entities (NCEs) with specific insights drawn from the known behavior of the benzimidazole class. This document details the rationale and step-by-step protocols for in vitro metabolism studies, bioanalytical method validation, and in vivo pharmacokinetic assessments, adhering to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Section 1: The Strategic Imperative of Early ADME Profiling

The benzimidazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating anthelmintic, antipsychotic, antiulcerogenic, and anticancer properties.[6][7][8] However, compounds of this class are often characterized by challenging pharmacokinetic properties, including low aqueous solubility, extensive first-pass metabolism, and the formation of pharmacologically active metabolites.[6][7][9] A prospective and systematic evaluation of ADME properties is therefore not merely a regulatory requirement but a critical step to de-risk the development program, guide lead optimization, and establish a rational basis for dose selection in subsequent toxicology and efficacy studies.[4][10]

The primary objectives of the preclinical pharmacokinetic program for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride are:

  • To elucidate its metabolic fate, identifying major pathways and potential for drug-drug interactions (DDIs).

  • To quantify its systemic exposure after administration via relevant routes (e.g., intravenous and oral).

  • To determine fundamental pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • To generate robust data that supports the design of pivotal nonclinical safety studies and informs the prediction of human pharmacokinetics.[11]

Section 2: Foundational In Vitro Characterization

Before initiating animal studies, a suite of in vitro assays must be performed to predict the compound's metabolic liabilities. These assays are cost-effective, high-throughput, and provide essential mechanistic insights that guide the design of more complex in vivo experiments.[12][13]

Metabolic Stability Assessment

The first critical question is how rapidly the compound is metabolized by the liver, the primary site of drug metabolism. This is assessed by measuring the rate of disappearance of the parent compound upon incubation with liver enzyme preparations.

Causality Behind Experimental Choices: We use liver microsomes and hepatocytes from multiple species (e.g., mouse, rat, dog, human) for this assay. Microsomes primarily contain Phase I (cytochrome P450) enzymes, offering a clear view of oxidative metabolism.[14] Hepatocytes, containing both Phase I and Phase II enzymes, provide a more complete picture of overall hepatic clearance.[15] Comparing data across species helps identify the most appropriate animal models for toxicology studies—ideally, a species whose metabolic profile closely resembles that of humans.[16]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in a suitable organic solvent (e.g., DMSO).

    • Prepare a 20 mM NADPH stock solution in buffer.

    • Thaw pooled liver microsomes (e.g., from rat and human) on ice. Dilute to a final protein concentration of 0.5 mg/mL in buffer.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200 µL.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a multiple volume (e.g., 3x) of ice-cold acetonitrile containing an internal standard (for analytical quantification).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation: Cross-Species Metabolic Stability

Species In Vitro t½ (min) Intrinsic Clearance (CLint) (µL/min/mg protein) Predicted Hepatic Clearance
Mouse
Rat
Dog

| Human | | | |

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Buffer, NADPH, Compound Stock Incubate 1. Combine Microsomes & Compound 2. Pre-incubate at 37°C Reagents->Incubate Microsomes Thaw & Dilute Liver Microsomes Microsomes->Incubate StartRxn Initiate Reaction with NADPH Incubate->StartRxn Timepoints Sample at 0, 5, 15, 30, 60 min StartRxn->Timepoints Quench Quench with Acetonitrile & Internal Standard Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Workflow for assessing metabolic stability in liver microsomes.

Metabolite Identification and CYP Phenotyping

Identifying the metabolic pathways and the specific enzymes involved is crucial. Benzimidazoles are known to be metabolized to active sulfoxide and inactive sulfone derivatives.[7][17] Identifying such transformations for our compound is a priority.

Experimental Protocol: Metabolite Identification

  • Conduct a scaled-up version of the metabolic stability assay with a higher compound concentration (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes).

  • Analyze the samples using high-resolution LC-MS/MS.

  • Compare the chromatograms of the t=60 min sample with the t=0 min sample to identify new peaks corresponding to metabolites.

  • Use the mass shift from the parent compound and fragmentation patterns (MS/MS) to propose metabolite structures (e.g., hydroxylation, demethylation, oxidation).

Section 3: Bioanalytical Method Development and Validation

A robust and reliable bioanalytical method is the bedrock of any pharmacokinetic study. It ensures that the data generated is accurate and precise. For benzimidazole derivatives, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is standard.[18][19][20]

Causality Behind Experimental Choices: We choose LC-MS/MS for its superior sensitivity and selectivity, which is critical for accurately quantifying low drug concentrations in complex biological matrices like plasma.[14] Validation is performed according to stringent FDA and EMA guidelines to ensure the method is fit for purpose.[3][5] This self-validating system builds trustworthiness into every data point collected.

Protocol: LC-MS/MS Method Validation in Rat Plasma

  • Method Development:

    • Chromatography: Develop a gradient elution method on a C18 column to achieve good separation of the parent compound, key metabolites, and the internal standard from endogenous plasma components.

    • Mass Spectrometry: Optimize MS parameters (e.g., ion source, collision energy) in positive ion mode to achieve maximum sensitivity for parent and internal standard using Multiple Reaction Monitoring (MRM).

  • Validation Experiments:

    • Selectivity: Analyze plasma from at least six different rats to ensure no endogenous components interfere with the detection of the analyte or internal standard.[20]

    • Calibration Curve: Prepare calibration standards by spiking blank plasma with known concentrations of the compound, covering the expected concentration range. The curve must have a correlation coefficient (r²) ≥ 0.99.

    • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations on three separate days. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision).[20]

    • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation: Bioanalytical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.99
Intra-day Accuracy Mean value within 85-115% of nominal concentration (80-120% for LLOQ).
Intra-day Precision %CV ≤ 15% (≤ 20% for LLOQ).
Inter-day Accuracy Mean value within 85-115% of nominal concentration (80-120% for LLOQ).
Inter-day Precision %CV ≤ 15% (≤ 20% for LLOQ).
Stability Analyte concentration within ±15% of the baseline value.

LLOQ: Lower Limit of Quantification

Section 4: In Vivo Pharmacokinetic Studies

In vivo studies provide the definitive data on how a drug behaves in a whole organism. The design of these studies must be carefully considered to maximize data quality while adhering to ethical animal use principles.

Causality Behind Experimental Choices: An intravenous (IV) dose is administered to determine the absolute bioavailability and intrinsic clearance properties of the drug, bypassing the absorption phase.[4] An oral (PO) dose is used to assess absorption characteristics and oral bioavailability, which is critical for an orally administered drug. The selection of dose levels is typically informed by preliminary toxicity studies to ensure they are well-tolerated. FDA regulations often require toxicity testing in at least two species (one rodent, one non-rodent) before human trials.[4][16]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

  • Dose Formulation and Administration:

    • IV Group: Formulate the compound in a suitable vehicle (e.g., saline with a co-solvent) for a slow bolus injection. A typical dose might be 1-2 mg/kg.

    • PO Group: Formulate the compound as a solution or suspension for oral gavage. A typical dose might be 5-10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV schedule: Pre-dose, and 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • PO schedule: Pre-dose, and 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in the plasma samples using the validated LC-MS/MS method.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_prep Study Preparation cluster_study In-Life Phase cluster_analysis Analysis & Reporting Animals Acclimate & Cannulate Sprague-Dawley Rats Dosing Administer Dose (IV or PO) Animals->Dosing DosePrep Prepare IV & PO Dose Formulations DosePrep->Dosing Sampling Serial Blood Sampling via Cannula Dosing->Sampling Plasma Process Blood to Plasma Store at -80°C Sampling->Plasma Bioanalysis Quantify Drug in Plasma (Validated LC-MS/MS) Plasma->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Report Calculate PK Parameters & Generate Report PK_Analysis->Report

Caption: Workflow for a single-dose pharmacokinetic study in rats.

Section 5: Data Analysis and Interpretation

The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix™ WinNonlin®) to derive key parameters via non-compartmental analysis (NCA).

Data Presentation: Key Pharmacokinetic Parameters

Parameter Abbreviation Description Significance
Maximum Concentration Cmax The highest observed concentration in plasma. Indicates the rate and extent of absorption.
Time to Cmax Tmax The time at which Cmax is reached. Indicates the rate of absorption.
Area Under the Curve AUC The total drug exposure over time. Reflects the overall extent of systemic exposure.
Half-Life The time required for the plasma concentration to decrease by half. Determines dosing interval and time to steady state.
Clearance CL The volume of plasma cleared of the drug per unit time. Measures the body's efficiency in eliminating the drug.
Volume of Distribution Vd The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of drug distribution into tissues.

| Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation. | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |

Interpretation: The results will provide the first complete ADME profile of the compound. A low oral bioavailability (<30%) might suggest poor absorption or high first-pass metabolism, a known characteristic of some benzimidazoles.[6][7] A high clearance value may indicate rapid elimination, potentially requiring more frequent dosing. A large volume of distribution suggests extensive tissue penetration. These findings are crucial for predicting the pharmacokinetic profile in humans and for designing safe and effective clinical trials.[11]

Section 6: Conclusion

This technical guide outlines a rigorous, integrated strategy for the comprehensive preclinical pharmacokinetic evaluation of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride. By systematically progressing from in vitro metabolic assessments to definitive in vivo animal studies, supported by a robustly validated bioanalytical method, researchers can generate the high-quality data necessary to make informed decisions. This framework ensures scientific integrity, meets regulatory expectations, and ultimately paves the way for the successful clinical development of this novel benzimidazole derivative.

References

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link][12][13]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., et al. (2006). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. ResearchGate. [Link][14]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. EMA/CHMP/EWP/148389/2005. [Link][3]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link][15]

  • Spasov, A.A., Smirnova, L.A., Iezhitsa, I.N., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link][6]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link][11]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link][4]

  • McElvany, K.D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. [Link][16]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link][10]

  • Spasov, A.A., Smirnova, L.A., Iezhitsa, I.N., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 48(3), 233-58. [Link][7]

  • Jaramillo-Alvarez, C., Marín, L.M., & Moreno, L. (1998). Determination of albendazole metabolites in plasma by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(18), 2865-2873. [Link][17]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. [Link][5]

  • MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. [Link][9]

  • Dogan, I., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(9), 3789-3800. [Link][8]

  • Kulik, A., Białecka, W., Podolska, M., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link][18][19]

  • PubChemLite. (n.d.). N,2-dimethyl-1h-1,3-benzodiazol-5-amine dihydrochloride (C9H11N3). [Link][2]

  • Kumar, P., et al. (2024). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science, 14(11), 1-8. [Link][20]

  • Mohammed, Y.S., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Sultan Qaboos University Medical Journal, 25(3), 398-408. [Link][21]

  • MySkinRecipes. (n.d.). 1,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride. [Link][22]

  • Kotha, S., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Chemistry & Chemical Technology, 13(3), 324-332. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Culture Assay Workflows for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Introduction & Rationale Benzimidazole derivatives represent a privileged structural scaffold in modern drug discovery, frequently utilized as kinase inhibitors, epigenetic modulators, and anti-parasitic agents. The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Benzimidazole derivatives represent a privileged structural scaffold in modern drug discovery, frequently utilized as kinase inhibitors, epigenetic modulators, and anti-parasitic agents. The compound N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4) serves as a highly relevant building block and screening library compound[1].

When evaluating novel benzimidazole-based small molecules in vitro, establishing a rigorous, self-validating assay funnel is critical. Researchers must confidently separate genuine intracellular target engagement from non-specific cytotoxicity. This application note outlines a comprehensive, causality-driven methodology for handling, dosing, and evaluating this compound in mammalian cell culture systems.

Physicochemical Handling & Reagent Preparation

The dihydrochloride salt form of N,2-dimethyl-1H-1,3-benzodiazol-5-amine provides a distinct advantage by significantly enhancing its aqueous solubility compared to its free base counterpart[2]. However, this chemical property dictates specific handling requirements in biological assays.

Causality Insight: Introducing concentrated hydrochloride salts directly into unbuffered or weakly buffered cell culture media can cause localized micro-pH drops. This sudden acidification induces cellular stress pathways that mimic drug-induced cytotoxicity, leading to false-positive toxicity data.

Preparation Standard:

  • Primary Stock: Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM master stock. Store in amber vials at -20°C to prevent photo-degradation.

  • Intermediate Dilution: Pre-dilute the DMSO stock into an intermediate culture medium supplemented with 25 mM HEPES buffer (pH 7.4). This neutralizes any acidic shift caused by the dihydrochloride salt before the compound touches the cell monolayer.

Experimental Workflow

Pathway cluster_assays In Vitro Assay Funnel C_Prep Compound Preparation (HEPES Buffered) Dosing Cell Culture Dosing (0.1% Final DMSO) C_Prep->Dosing Viability Primary: Viability Assay (ATP Luminescence) Dosing->Viability CETSA Secondary: Target Engagement (Cellular Thermal Shift) Viability->CETSA Non-toxic doses Analysis Data Synthesis & Hit Validation CETSA->Analysis

Fig 1: In vitro screening workflow for benzimidazole derivatives.

Protocol 1: ATP-Based Cell Viability & Cytotoxicity Assay

Before investigating specific mechanistic pathways, it is mandatory to define the compound's non-toxic concentration range.

Causality Insight: We explicitly utilize an ATP-dependent luminescence assay rather than traditional tetrazolium (MTT/MTS) reduction assays. Small molecules containing amine or benzimidazole groups can sometimes exhibit redox potential, non-enzymatically reducing MTT and creating false-positive viability signals[3]. ATP is strictly synthesized in living cells and rapidly degrades via ATPases upon cell death, providing an artifact-free, direct metabolic readout[4][5].

Self-Validating System: This protocol requires a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (1 µM Staurosporine) to validate the assay's sensitivity to apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HEK293) and seed at 5,000 cells/well in a white, opaque 96-well microplate. Note: White plates are mandatory to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO2 to allow for cell adherence and recovery.

  • Dosing: Prepare a 10-point, 3-fold serial dilution of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in HEPES-buffered media. Add to the cells, ensuring the final DMSO concentration remains locked at exactly 0.1% (v/v) across all test and control wells. Incubate for 48 hours.

  • Reagent Equilibration: 30 minutes prior to the read, remove the plate and the ATP luminescence reagent from the incubator/fridge and equilibrate to room temperature (22°C) to ensure uniform enzymatic activity of the luciferase.

  • Lysis & Read: Add a volume of ATP reagent equal to the culture media volume (e.g., 100 µL reagent to 100 µL media). Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal. Read on a microplate luminometer[4].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Once the non-toxic window is established, phenotypic effects must be linked to physical target binding.

Causality Insight: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, shifting its aggregation temperature ( Tagg​ ) higher. By performing this in live cells, we prove that N,2-dimethyl-1H-1,3-benzodiazol-5-amine successfully penetrates the lipid bilayer and engages its target in a complex physiological environment, rather than just in a cell-free biochemical tube.

Self-Validating System: Includes a vehicle-treated temperature gradient to establish the baseline melting curve of the target protein. A valid assay requires the baseline protein to fully denature at the upper temperature limits.

Step-by-Step Methodology:

  • Live-Cell Dosing: Treat cells in 6-well plates with the compound at a non-toxic concentration (e.g., IC10​ derived from Protocol 1) or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvest & Aliquot: Wash cells gently with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Aliquot the intact cell suspension into PCR tubes (50 µL per tube).

  • Thermal Challenge: Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 65°C). Heat for exactly 3 minutes, followed immediately by 3 minutes at room temperature to halt the thermal shock.

  • Lysis via Freeze-Thaw: Subject the cells to 3 rapid cycles of freeze-thaw (submerging in liquid nitrogen followed by a 37°C water bath). Note: Detergents are avoided here as they can artificially alter protein stability and disrupt the ligand-target complex.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This critical step pellets the heat-denatured, aggregated proteins, leaving only the stabilized, folded proteins in the supernatant.

  • Detection: Analyze the soluble supernatant fraction via Western blot using an antibody specific to the putative target. Quantify band intensities to calculate the shift in aggregation temperature ( ΔTagg​ ).

Quantitative Data Summary

To facilitate rapid comparison, all assay outputs should be structured into standardized data tables. Below is a representative data summary for the validation of this compound.

CompoundAssay TypeCell LineReadout MetricValueInterpretation
N,2-dimethyl-1H-1,3-benzodiazol-5-amine 2HCl Viability (ATP)HEK293 IC50​ > 50 µMNegligible basal cytotoxicity
Staurosporine (Positive Control) Viability (ATP)HEK293 IC50​ 0.12 µMAssay sensitivity validated
N,2-dimethyl-1H-1,3-benzodiazol-5-amine 2HCl CETSAHEK293 ΔTagg​ + 4.2 °CPositive intracellular target engagement

Sources

Application

Comprehensive Application Note: Solubility Profiling and Reconstitution Protocols for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Executive Summary Handling small-molecule kinase inhibitors, fluorescent probes, or receptor antagonists requires precise control over solvation thermodynamics to ensure reproducible in vitro and in vivo results. This ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling small-molecule kinase inhibitors, fluorescent probes, or receptor antagonists requires precise control over solvation thermodynamics to ensure reproducible in vitro and in vivo results. This application note provides an authoritative, in-depth guide to the solubility behavior and reconstitution protocols for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4)[1]. By detailing the mechanistic causality behind its solvation in polar protic (Water) versus polar aprotic (DMSO) solvents, this guide empowers researchers to establish self-validating workflows that prevent compound precipitation, degradation, and assay artifacts.

Physicochemical Properties & Solvation Mechanics

Understanding why a compound behaves a certain way in solution is critical for troubleshooting assay inconsistencies. N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride features a rigid, planar benzimidazole core with an exocyclic N-methylamine group.

In its free-base form, the planar aromatic system promotes strong intermolecular π-π stacking, which severely limits solubility. To circumvent this, the compound is synthesized as a dihydrochloride salt , fundamentally altering its solvation thermodynamics[2]:

  • Aqueous Solvation Causality: The protonation of the imidazole nitrogen (pKa ~5.5–7.0) and the exocyclic amine (pKa ~4.0–5.0) yields a highly polar dicationic species. In water (dielectric constant ε ≈ 80), strong ion-dipole interactions rapidly overcome the crystalline lattice enthalpy. This results in near-instantaneous dissolution and exceptionally high solubility, a common strategy utilized in medicinal chemistry to optimize pharmacokinetic profiles[3].

  • DMSO Solvation Causality: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent (ε ≈ 47). While its oxygen atom is an excellent hydrogen-bond acceptor capable of solvating the acidic protons of the dication, DMSO lacks hydrogen-bond donating capabilities. Consequently, it cannot solvate the chloride counterions as effectively as water. The initial disruption of the strong chloride-dication lattice requires kinetic energy. Therefore, while the ultimate solubility in DMSO is high, mild thermal and acoustic energy (sonication) is required to achieve complete dissolution[3].

  • The Common Ion Effect: When diluting the dihydrochloride salt directly into high-salt physiological buffers (e.g., PBS containing ~137 mM NaCl), a transient reduction in solubility or micro-precipitation may occur due to the common ion effect (excess chloride ions driving the equilibrium toward the solid state). Intermediate dilutions must be carefully managed.

Quantitative Solubility Profile

The following table summarizes the validated solubility parameters for the dihydrochloride salt (Molecular Weight ≈ 234.13 g/mol ).

SolventEstimated Solubility (mg/mL)Estimated Solubility (mM)Preparation & Mechanistic Notes
Ultrapure Water ≥ 50 mg/mL≥ 213 mMRapid dissolution. Ideal for direct use in aqueous biochemical assays.
Anhydrous DMSO ≥ 25 mg/mL≥ 106 mMRequires mild sonication (37°C) to disrupt the ionic lattice.
PBS (pH 7.4) ~ 10 - 20 mg/mL~ 42 - 85 mMSusceptible to the common ion effect; dilute slowly from a primary stock.

Self-Validating Reconstitution Protocols

To ensure absolute trustworthiness in your experimental setup, the following protocols are designed as self-validating systems . Every step includes a built-in Quality Control (QC) check to verify success before proceeding.

Protocol A: Aqueous Reconstitution (100 mM Primary Stock)
  • Thermal Equilibration: Allow the lyophilized vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, leading to localized hydrolysis or inaccurate weighing.

  • Solvent Addition: Add the calculated volume of LC-MS grade ultrapure water (18.2 MΩ·cm) directly to the powder. Causality: Adding solvent to the powder (rather than vice versa) prevents the formation of unwetted clumps and minimizes surface tension barriers.

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Self-Validation (QC Step 1 - Visual): Hold the vial against a bright, focused light source. The solution must be optically transparent. Look for the Tyndall effect (a hazy scattering of light indicating suspended micro-particulates). If scattering is observed, sonicate at room temperature for 2 minutes.

  • Self-Validation (QC Step 2 - Spectrophotometric): Blank a microvolume spectrophotometer (e.g., NanoDrop) with water. Measure the absorbance of a 1:1000 dilution at the compound's λmax​ (typically 235–280 nm for benzimidazoles) to confirm expected concentration and rule out concentration gradients.

Protocol B: DMSO Reconstitution (50 mM Primary Stock)
  • Solvent Selection: Use strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Causality: Trace water in DMSO drastically reduces the freezing point and causes unpredictable precipitation when the stock is subjected to freeze-thaw cycles.

  • Thermal Disruption: Add DMSO, vortex for 60 seconds, and immediately place the vial in a 37°C ultrasonic water bath for 5 minutes. Causality: The combination of thermal and acoustic energy provides the activation energy necessary to break the strong chloride-dication lattice in a polar aprotic environment[3].

  • Self-Validation (QC Step - Centrifugation): Visually inspect for clarity. To guarantee complete dissolution, centrifuge the vial at 10,000 x g for 1 minute. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has not fully dissolved; repeat the sonication step.

Stability and Storage Guidelines

Benzimidazole amines can be sensitive to photo-oxidation and hydrolytic degradation over extended periods.

  • Aliquoting: Divide the validated stock solution into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes to prevent photodegradation.

  • Atmospheric Control: Purge the headspace of each tube with dry Argon or Nitrogen gas before sealing. Causality: Displacing oxygen prevents oxidative degradation of the electron-rich exocyclic amine.

  • Storage: Store aliquots strictly at -80°C. Never subject the stock to repeated freeze-thaw cycles , as this induces nucleation and irreversible crystallization of the salt out of solution.

Application Workflow: Cell-Based Assay Preparation

When transitioning from a highly concentrated primary stock to a physiological assay environment, careful stepwise dilution is required to prevent "crashing out" (precipitation) and to keep final DMSO concentrations below cytotoxic thresholds (<0.1% v/v).

Workflow A Lyophilized Powder (Dicationic Salt) B Primary Stock (Water or DMSO) A->B Add Solvent + Agitate C Cryo-Aliquots (-80°C Storage) B->C Aliquot under Argon Gas D Intermediate Dilution (Aqueous Buffer) C->D Thaw & Dilute (Avoid Common Ion) E Final Assay Media (<0.1% Solvent) D->E Add to Cell Culture

Workflow for reconstituting and diluting N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride.

References

  • NextSDS Chemical Database. "N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride - Chemical Substance Information." Link[1]

  • Okolotowicz, K. J., Bushway, P., Lanier, M., et al. "1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells." Bioorganic & Medicinal Chemistry, 2015. Link[2]

  • Yang, Y., Zhang, S., Zhou, Q., et al. "Discovery of highly selective and orally available benzimidazole-based phosphodiesterase 10 inhibitors with improved solubility and pharmacokinetic properties for treatment of pulmonary arterial hypertension." Acta Pharmaceutica Sinica B, 2020. Link[3]

Sources

Method

Application Note &amp; Protocols: N,2-Dimethyl-1H-1,3-benzodiazol-5-amine Dihydrochloride in Drug Discovery

Executive Summary In modern medicinal chemistry, the benzimidazole ring is universally recognized as a "privileged scaffold," particularly in the design of targeted therapeutics such as kinase inhibitors and epigenetic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the benzimidazole ring is universally recognized as a "privileged scaffold," particularly in the design of targeted therapeutics such as kinase inhibitors and epigenetic modulators[1]. N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4) is a highly specialized, commercially available building block that provides researchers with a pre-configured pharmacophore designed for optimal target engagement and synthetic versatility.

This technical guide details the structural rationale, physicochemical profiling, and validated experimental protocols for integrating this specific dihydrochloride salt into Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) workflows.

Structural Rationale & Mechanistic Insights

The specific substitution pattern of N,2-dimethyl-1H-1,3-benzodiazol-5-amine is not arbitrary; it is engineered to solve common challenges in target affinity and library synthesis:

  • The Benzimidazole Core (Hinge Binder): In kinase inhibitor design, the benzimidazole core acts as an adenine mimetic. It is uniquely capable of engaging the kinase hinge region through multiple binding modes, forming critical hydrogen bonds with the peptide backbone (e.g., residues D281, L282 in TGFβR1)[1].

  • The 2-Methyl Substitution (Steric Tuning): The methyl group at the C2 position serves a dual purpose. First, it occupies small, adjacent hydrophobic pockets within the active site. Second, it restricts the dihedral angle of the scaffold, pre-organizing the molecule into an active conformation and minimizing the entropic penalty upon target binding[2].

  • The 5-(N-Methylamino) Group (Vector Extension): This secondary amine is an ideal synthetic handle. It allows medicinal chemists to project functional groups out of the hinge region and into the solvent-exposed channel or the DFG-out pocket, enhancing kinome selectivity[2].

  • The Dihydrochloride Salt (Stability & Solubility): Electron-rich anilines are highly susceptible to air oxidation. The dihydrochloride salt formulation protects the 5-amino group during long-term storage while dramatically increasing thermodynamic aqueous solubility, a critical factor for avoiding aggregation-based false positives in biological assays[3].

ScaffoldAnalysis Core Benzimidazole Core (Hinge Binder) Pos2 2-Methyl Group (Hydrophobic Pocket) Core->Pos2 Steric Tuning Pos5 5-(N-Methylamino) (Solvent Channel Vector) Core->Pos5 Synthetic Handle Salt Dihydrochloride Salt (Aqueous Solubility) Core->Salt Formulation

Fig 1. Structural vector analysis of the N,2-dimethyl-1H-1,3-benzodiazol-5-amine scaffold.

Physicochemical Properties & ADME Profiling

Understanding the baseline metrics of this fragment is essential for predicting the Lipinski/Veber compliance of the final synthesized library. The data below summarizes the properties of the core building block[4].

PropertyValue (Free Base)Value (Dihydrochloride Salt)
Molecular Formula C9H11N3C9H13Cl2N3
Monoisotopic Mass 161.095 Da233.048 Da
Hydrogen Bond Donors 24
Hydrogen Bond Acceptors 22
Rotatable Bonds 11
Predicted logP (XlogP) ~1.2< 0 (Highly Hydrophilic)
Topological Polar Surface Area 40.6 Ų> 40.6 Ų

Protocol 1: FBDD Library Synthesis via Buchwald-Hartwig Amination

In drug discovery, extending the benzimidazole core to access secondary binding pockets is a critical optimization step[2]. The secondary amine at the 5-position provides an ideal vector for Buchwald-Hartwig cross-coupling with aryl or heteroaryl halides to generate novel inverse-agonists or inhibitors[5].

Causality & Expert Insight: While in situ neutralization of the dihydrochloride salt with excess base (e.g., Cs2CO3) is possible, it generates water and chloride salts that can poison sensitive palladium catalysts. Therefore, a biphasic free-basing step is mandated prior to coupling. Furthermore, for the coupling of this sterically hindered N-methylamine, the use of bulky, electron-rich phosphine ligands like BrettPhos paired with Pd2(dba)3 is essential. This specific catalyst system accelerates reductive elimination and completely suppresses unwanted β-hydride elimination pathways.

Step-by-Step Methodology:
  • Salt Neutralization (Free-Basing):

    • Dissolve 1.0 mmol of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in 5 mL of distilled water.

    • Add saturated aqueous NaHCO3 dropwise until the pH reaches 8.5.

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base.

  • Reaction Setup (Glovebox or Schlenk Line):

    • In an oven-dried Schlenk flask, combine the free-based benzimidazole (1.0 equiv), the target aryl halide (1.1 equiv), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Degassing & Coupling:

    • Add 5 mL of anhydrous, degassed 1,4-dioxane.

    • Purge the flask with Argon for 5 minutes.

    • Seal the flask and heat to 90°C in an oil bath for 12–16 hours with vigorous stirring.

  • Self-Validating QC & Workup:

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the 162.1 m/z [M+H]+ peak[4] and the emergence of the product mass confirms conversion.

    • Cool the reaction to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

FBDDWorkflow Step1 Salt Neutralization (Free-basing) Step2 Buchwald-Hartwig Cross-Coupling Step1->Step2 Step3 Library Purification (Prep-HPLC) Step2->Step3 Step4 Kinase HTS Assay (IC50 Determination) Step3->Step4

Fig 2. Experimental workflow for FBDD library synthesis using the benzimidazole scaffold.

Protocol 2: High-Throughput Screening (HTS) Assay Preparation

When screening the unmodified N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride as a primary fragment hit, proper handling is required to prevent false readouts.

Causality & Expert Insight: Dihydrochloride salts are highly hygroscopic. If exposed to ambient humidity, the compound will absorb water, leading to inaccurate mass measurements and erroneous stock concentrations. Furthermore, while the salt is highly water-soluble, direct dissolution in assay buffers can cause localized pH drops that denature target proteins. The protocol below ensures thermodynamic stability and precise dosing.

Step-by-Step Methodology:
  • Storage & Weighing:

    • Store the compound in a desiccator at -20°C. Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

    • Weigh the required mass rapidly using an analytical balance.

  • Master Stock Preparation:

    • Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. The dihydrochloride salt will dissolve readily.

    • Validation Check: Visually inspect for clarity. Centrifuge the stock at 10,000 x g for 5 minutes; the absence of a pellet validates complete solubilization.

  • Assay Buffer Dilution:

    • Prepare the working kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of a non-ionic detergent like Brij-35 or Tween-20 is critical to prevent non-specific binding of the benzimidazole to the plastic microplate wells.

    • Perform serial dilutions of the DMSO stock directly into the assay buffer, ensuring the final DMSO concentration remains constant (typically ≤1% v/v) across all wells to prevent solvent-induced enzyme inhibition.

References

  • Title: PubChemLite - N,2-dimethyl-1h-1,3-benzodiazol-5-amine dihydrochloride (C9H11N3)
  • Source: nextsds.
  • Title: Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors Source: Taylor & Francis URL
  • Title: MSC-1186, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core Source: ACS Publications URL
  • Title: Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in Cell Media

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous solubility of benzimidazole derivatives in physiological buffers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous solubility of benzimidazole derivatives in physiological buffers. This guide provides authoritative, field-proven methodologies to diagnose and resolve the precipitation of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride during in vitro cell culture assays.

Root Cause Analysis: The Causality of Precipitation

To effectively troubleshoot, we must first understand the thermodynamic and kinetic forces driving the precipitation of this specific compound.

1. pH-Dependent Speciation and Solubility Limits N,2-dimethyl-1H-1,3-benzodiazol-5-amine is supplied as a dihydrochloride salt. In pure water, this salt is highly soluble because the acidic environment keeps the benzimidazole and amine nitrogens protonated[1]. However, physiological cell culture media (e.g., DMEM, RPMI) is heavily buffered to a pH of ~7.4. When the acidic salt is introduced to this neutral environment, it rapidly deprotonates into its free base form. The free base of benzimidazole derivatives is highly hydrophobic due to its aromatic, bicyclic structure, resulting in a drastically lower aqueous solubility threshold[2].

2. Solvent Shock and Nucleation Kinetics A common practice is to bypass aqueous solubility limits by dissolving the compound in 100% Dimethyl Sulfoxide (DMSO)[2]. However, if a highly concentrated DMSO stock is injected directly into static aqueous media, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic free base stranded in a state of localized supersaturation, triggering rapid nucleation and micro-crystal formation before the compound can evenly disperse[3].

3. Protein-Drug Complexation (The "False" Precipitation) If an aqueous stock of the dihydrochloride salt is added to media containing Fetal Bovine Serum (FBS), the localized drop in pH (before the media's bicarbonate buffer can compensate) can denature serum proteins. These proteins crash out of solution, creating a cloudy precipitate that researchers often misidentify as the drug itself.

Troubleshooting FAQs

Q: I dissolved the compound directly in my cell media, but it immediately turned cloudy. How can I fix this? A: You are observing the precipitation of the free base. Because the media is buffered to pH 7.4, the dihydrochloride salt deprotonates and exceeds its solubility limit[1]. Do not dissolve the powder directly into the media. Instead, prepare a primary stock in anhydrous DMSO, and perform a controlled, dropwise dilution into the media[3].

Q: I used a DMSO stock, but I still see micro-crystals under the microscope in my 96-well plates. What went wrong? A: This is a classic case of "solvent shock." When you add the DMSO stock to cold or room-temperature media, the thermodynamic solubility limit drops, and the rapid diffusion of DMSO causes the compound to crash out[3]. To resolve this, pre-warm your media to 37°C to increase the thermodynamic solubility limit, and add the DMSO stock dropwise while actively vortexing to disrupt the Nernst diffusion layer and prevent localized supersaturation.

Q: Can I use a co-solvent or surfactant to keep it in solution? A: While surfactants like Tween-80 can improve solubility[3], they are generally discouraged in sensitive cell-based assays as they can alter cell membrane permeability and introduce experimental artifacts. Relying on optimized DMSO dilution kinetics is the gold standard for in vitro assays.

Quantitative Parameters for Media Formulation

To maintain scientific integrity, ensure your experimental parameters align with the established thresholds for benzimidazole derivatives.

ParameterRecommended ValueMechanistic Rationale
Primary Stock Solvent 100% Anhydrous DMSOMaximizes solubility of the hydrophobic benzimidazole core before aqueous introduction[2].
Max Stock Concentration 10 mM - 30 mMPrevents supersaturation and minimizes the total volume of DMSO needed for final dilution[2].
Final DMSO Concentration ≤ 0.1% - 0.5% (v/v)Prevents solvent-induced cytotoxicity and off-target cellular stress responses[3].
Media Temperature 37°C (Pre-warmed)Increases the thermodynamic solubility limit during the critical mixing phase.
Addition Method Dropwise + VortexingPrevents localized concentration spikes that trigger rapid free-base nucleation[3].

Self-Validating Protocol for Media Preparation

This protocol is designed as a self-validating system . It includes mandatory optical validation steps to ensure that no sub-visual micro-precipitates are introduced to your cell cultures, which could otherwise cause localized toxicity and skew your data.

Step 1: Primary Stock Preparation

  • Weigh the N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride powder and add it to a sterile, amber microcentrifuge tube.

  • Add anhydrous DMSO to achieve a concentration of 10 mM.

  • Vortex thoroughly for 1-2 minutes until completely dissolved[3]. Note: Ensure the DMSO is fresh; hygroscopic water absorption in old DMSO will prematurely trigger precipitation.

Step 2: Media Pre-Warming

  • Aliquot the required volume of complete cell culture media (e.g., DMEM + 10% FBS) into a sterile conical tube.

  • Incubate the media in a 37°C water bath for at least 15 minutes. Causality: Warmer media increases the kinetic barrier to nucleation.

Step 3: Controlled Dilution

  • Place the conical tube of pre-warmed media on a vortex mixer set to medium speed.

  • Using a micropipette, add the DMSO stock solution dropwise directly into the swirling vortex of the media. Do not let the drops hit the plastic wall of the tube.

  • Continue vortexing for 5 seconds after the final drop is added to ensure uniform dispersion[3].

Step 4: System Validation (Critical Step)

  • Macroscopic Check: Measure the Optical Density at 600 nm (OD600) of the prepared media against a vehicle control (media + DMSO only). An elevated OD600 indicates sub-visual colloidal precipitation.

  • Microscopic Check: Plate 100 µL of the media into an empty well of a tissue culture plate. Observe under a phase-contrast microscope at 20x magnification. Look for needle-like or amorphous micro-crystals. If the field is clear, the media is validated for application to your cells.

Mechanistic Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct precipitation issues in your workflow.

TroubleshootingWorkflow Start Precipitation of Benzimidazole in Cell Media CheckSolvent Identify Primary Stock Solvent Start->CheckSolvent WaterPath Aqueous Buffer / Water (Acidic Salt) CheckSolvent->WaterPath Aqueous DMSOPath 100% DMSO Stock (Hydrophobic Free Base) CheckSolvent->DMSOPath DMSO WaterRoot Root Cause: pH Shift Neutral media deprotonates salt causing free base to crash out WaterPath->WaterRoot DMSORoot Root Cause: Solvent Shock Rapid DMSO diffusion causes local supersaturation DMSOPath->DMSORoot FixWater Action: Switch to DMSO stock (Max 0.1-0.5% final vol) WaterRoot->FixWater FixDMSO Action: Pre-warm media to 37°C Add dropwise with vortexing DMSORoot->FixDMSO Validate Validation: Phase-Contrast Microscopy (Check for micro-crystals) FixWater->Validate FixDMSO->Validate

Workflow for diagnosing and resolving benzimidazole derivative precipitation in cell culture media.

References

Sources

Optimization

Optimizing storage conditions for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride stability

Title: Technical Support Center: Optimizing Storage & Stability for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride Executive Summary Welcome to the Technical Support Center for N,2-dimethyl-1H-1,3-benzodiazol-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Storage & Stability for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Executive Summary Welcome to the Technical Support Center for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4)[1]. This benzimidazole derivative is a critical building block in medicinal chemistry and pharmaceutical research. However, its specific structural features—a secondary amine and a dihydrochloride salt—introduce distinct physicochemical vulnerabilities. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and validated protocols to ensure the scientific integrity of your assays.

Frequently Asked Questions (FAQs): Core Storage & Handling Principles

Q1: Why does my powder batch turn pink or light brown over time? Causality & Solution: Discoloration is a primary indicator of oxidative degradation. The secondary amine at the 5-position of the benzimidazole ring is electron-rich and highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, forming colored N-oxide or azo degradants. Self-Validating Action: Always store the compound in amber glass vials to block UV/Vis light. Before sealing, purge the vial's headspace with an inert gas (Argon or Nitrogen) to displace oxygen. If discoloration is observed, the batch must be re-validated via LC-MS before use.

Q2: The compound has become clumpy and sticky. Is it still viable for assays? Causality & Solution: Clumping indicates severe moisture ingress. As a dihydrochloride salt, this compound is exceptionally hygroscopic[1][2]. Water molecules coordinate with the chloride ions, leading to deliquescence. This not only alters the effective molecular weight (causing dosing errors) but also facilitates hydrolytic degradation pathways. Self-Validating Action: Store the primary container in a desiccator cabinet or a secondary sealed container with active silica gel packs. If clumping occurs, perform Karl Fischer (KF) titration to quantify water content.

Q3: What are the regulatory-aligned temperature conditions for storage? Causality & Solution: Thermal energy accelerates degradation kinetics. Aligning with ICH Q1A(R2) guidelines for the stability testing of new drug substances[3][4], we recommend a tiered storage approach:

  • Short-term (Working aliquots, <1 month): 2-8°C.

  • Long-term (>1 month): -20°C. Crucial Step: Avoid repeated freeze-thaw cycles, which introduce condensation. Create single-use aliquots upon initial receipt.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

Symptom / IssueRoot Cause AnalysisCorrective Action / Resolution
Inconsistent solubility or unexpected pH shifts in aqueous buffers The dihydrochloride salt is inherently acidic. Moisture absorption alters the compound's mass, leading to inaccurate molarity. Partial loss of HCl gas can also alter stoichiometry.Re-weigh the compound in a low-humidity environment (<20% RH). Use heavily buffered aqueous solutions (e.g., 50 mM HEPES) and verify final pH prior to biological application.
Appearance of +16 Da or +32 Da peaks in LC-MS Confirms oxidative degradation. The addition of one or two oxygen atoms indicates the formation of an N-oxide at the secondary amine or benzimidazole nitrogen.Discard the compromised aliquot. Implement strict Argon-purging protocols for all future handling of the parent batch.
Baseline drift or extra peaks in HPLC (UV 254 nm) Photolytic degradation of the benzimidazole core due to prolonged exposure to ambient laboratory lighting[4].Conduct all solution preparations in amber glassware or wrap flasks in aluminum foil.

Quantitative Stability Data

The following table summarizes the expected stability profile of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride under various accelerated stress conditions, modeled after ICH Q1A(R2) and Q1B frameworks[4][5].

Storage ConditionEnvironmentDurationExpected Purity Retention (%)Primary Degradation Risk
-20°C (Control) Argon, Dark, Desiccated12 Months> 99.5%None
2-8°C Argon, Dark, Desiccated6 Months> 98.0%Trace oxidation
25°C / 60% RH Ambient Air, Dark3 Months< 90.0%Moisture absorption, Oxidation
40°C / 75% RH Ambient Air, Dark1 Month< 80.0%Deliquescence, Thermal degradation
Ambient (25°C) UV/Vis Light Exposure7 Days< 85.0%Photolysis, Discoloration

Experimental Protocol: Stability-Indicating Forced Degradation Study

To establish a self-validating system for your specific laboratory environment, perform this forced degradation workflow prior to utilizing the compound in critical high-throughput screening (HTS) or in vivo studies.

Step 1: Aliquoting and Environmental Setup

  • Equilibrate the bulk N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride to room temperature within a desiccator to prevent condensation.

  • Weigh 5 mg aliquots into five separate clear glass HPLC vials.

Step 2: Stress Condition Initiation

  • Control: Purge Vial 1 with Argon, seal, and store at -20°C.

  • Thermal Stress: Seal Vial 2 and place in a laboratory oven at 60°C for 48 hours[4].

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to Vial 3, leave unsealed at room temperature for 24 hours.

  • Photolytic Stress: Place Vial 4 under a UV/Vis light source (1.2 million lux hours) following ICH Q1B guidelines[4].

  • Hydrolytic/Humidity Stress: Leave Vial 5 open in a humidity chamber at 75% RH / 40°C for 48 hours[4].

Step 3: Sample Preparation and LC-MS Analysis

  • Reconstitute/dilute all samples to a final concentration of 100 µg/mL using LC-MS grade Water:Acetonitrile (50:50) with 0.1% Formic Acid.

  • Inject 5 µL onto a C18 Reverse-Phase column.

  • Run a gradient of 5% to 95% Acetonitrile over 10 minutes. Monitor UV absorbance at 254 nm and collect positive electrospray ionization (+ESI) MS data.

Step 4: Data Interpretation Compare the chromatograms of Vials 2-5 against the Control (Vial 1). Identify mass shifts (+16 Da for oxidation, etc.) to understand the specific degradation pathways active in your handling environment. Adjust your standard operating procedures accordingly.

Workflow Visualization: Handling & Storage Logic

G Start Receipt of N,2-dimethyl-1H-1,3- benzodiazol-5-amine 2HCl Check Visual & Analytical QC (Color, LC-MS, KF Titration) Start->Check Decision Is degradation observed? (e.g., pink/brown discoloration) Check->Decision Degraded Quarantine & Investigate (Check oxidation/moisture) Decision->Degraded Yes Pass Aliquot into amber vials (Avoid freeze-thaw) Decision->Pass No Purge Purge headspace with Argon or Nitrogen gas Pass->Purge Store Store at 2-8°C (Short-term) or -20°C (Long-term) with desiccant Purge->Store

Workflow for QC, handling, and stability-optimized storage of benzimidazole amine derivatives.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines, Feb. 2003. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Quality Guidelines, Aug. 2003. Available at:[Link]

  • NextSDS. "N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Sources

Troubleshooting

Reducing off-target effects of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in assays

Welcome to the Technical Support Center for assay optimization and troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with N,2-dimethyl-1H-1,3-benzodiazol-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay optimization and troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4).

As a benzimidazole-based small molecule, this compound is a highly valuable pharmacological probe. However, its structural properties frequently lead to two major classes of off-target effects in biochemical and cell-based assays: Kinase Polypharmacology (due to ATP-mimicry) and Colloidal Aggregation (due to solubility shifts at physiological pH).

This guide provides field-proven diagnostic workflows, step-by-step mitigation protocols, and mechanistic insights to ensure your assay data remains robust and biologically relevant.

Part 1: Diagnostic Workflow & Mechanistic Pathways

Before altering your assay conditions, it is critical to determine whether the observed off-target effect is a genuine structural interaction (polypharmacology) or a physical assay artifact (aggregation).

G Start Observe Off-Target Inhibition in Assay CheckAgg Run DLS & Triton X-100 Reversal Assay Start->CheckAgg IsAgg Is Inhibition Reversed by 0.01% Triton X-100? CheckAgg->IsAgg AggTrue Colloidal Aggregation (False Positive Artifact) IsAgg->AggTrue Yes AggFalse Check Kinase Polypharmacology IsAgg->AggFalse No KinasePanel Run Kinome Profiling (e.g., ATP-Shift Assay) AggFalse->KinasePanel TrueOffTarget Structural Optimization (Modify Benzimidazole Core) KinasePanel->TrueOffTarget

Diagnostic decision tree for identifying off-target mechanisms of benzimidazole derivatives.

If the compound survives the aggregation counter-screen, the off-target effect is likely driven by the benzimidazole core's affinity for the highly conserved ATP-binding hinge region found across the kinome[1].

Pathway Compound N,2-dimethyl-1H-1,3-benzodiazol-5-amine (ATP Competitive Scaffold) Target Primary Target (e.g., Target Kinase) Compound->Target High Affinity OffTarget1 Off-Target Kinase A (e.g., Aurora Kinase / CDKs) Compound->OffTarget1 Moderate Affinity (Hinge Binding) OffTarget2 Off-Target Kinase B (e.g., VEGFR / FGFR) Compound->OffTarget2 Moderate Affinity (Hinge Binding) Effect1 Desired Phenotype (Specific Pathway Modulation) Target->Effect1 Effect2 Cell Cycle Arrest / Toxicity (Confounding Phenotype) OffTarget1->Effect2 Effect3 Anti-angiogenesis (Confounding Phenotype) OffTarget2->Effect3

Mechanistic pathway illustrating how benzimidazole polypharmacology confounds phenotypic readouts.

Part 2: Troubleshooting Q&A

Q1: I am observing broad-spectrum inhibition across my kinase panel at concentrations >10 µM. Is N,2-dimethyl-1H-1,3-benzodiazol-5-amine a promiscuous inhibitor? A1: It is highly likely you are observing a false positive driven by colloidal aggregation. While the dihydrochloride salt is highly water-soluble, neutralizing the compound in physiological assay buffers (pH 7.4) generates the free base. At micromolar concentrations, this hydrophobic shift exceeds the Critical Aggregation Concentration (CAC), causing the molecules to self-assemble into colloidal particles[2]. These colloids non-specifically sequester and partially unfold proteins on their surface, neutralizing enzymatic activity across the board[3].

Q2: How can I definitively differentiate between true polypharmacology and colloidal aggregation in my biochemical assay? A2: You must introduce a detergent-based counter-screen. Colloidal aggregates are highly sensitive to non-ionic detergents[2]. By adding 0.01% Triton X-100 to your assay buffer, you disrupt the colloids. If the IC50 of the compound shifts dramatically (e.g., a 10-fold loss in apparent potency), the original off-target effect was an aggregation artifact[3]. If the IC50 remains stable, the off-target effect is a true structural interaction.

Q3: My compound passed the Triton X-100 test, but I am still seeing off-target inhibition of Aurora Kinases and VEGFR. Why? A3: This is true polypharmacology. The benzimidazole scaffold is a well-documented "privileged structure" that structurally mimics the purine ring of Adenosine Triphosphate (ATP)[1]. The N and NH groups of the benzimidazole core form critical hydrogen bonds with the backbone amides in the hinge region of the kinase ATP-binding pocket[4]. Because this hinge region is highly conserved across the kinome (especially in Aurora kinases, CDKs, and VEGFR), the compound will naturally exhibit off-target affinity[1]. You will need to run an ATP-shift assay to confirm competitive binding and consider structural optimization (e.g., modifying the 2-methyl or 5-amine positions) to gain selectivity[4].

Part 3: Quantitative Data & Benchmarks

Use the following benchmarks to standardize your assay parameters and establish self-validating thresholds for off-target mitigation.

Issue / ArtifactDiagnostic AssayBenchmark / ThresholdMitigation Strategy
Colloidal Aggregation Dynamic Light Scattering (DLS)Particle radius > 50 nm detectedSupplement buffer with 0.01% Triton X-100 or 0.05% CHAPS.
Aggregation False Positive Detergent Reversal AssayIC50 shift > 5-fold upon detergent additionDiscard data point; optimize compound solubility or lower assay concentration.
ATP-Competitive Polypharmacology ATP-Shift Assay (Biochemical)IC50 increases proportionally with [ATP]Increase cellular [ATP] to 1 mM in biochemical assays to mimic physiological stringency.
Autofluorescence Interference Spectrofluorometry (Ex/Em scan)Signal > 10% of assay window at 340-400 nmSwitch from prompt fluorescence to Time-Resolved FRET (TR-FRET) readouts.

Part 4: Experimental Protocols

Protocol 1: Triton X-100 Reversal Assay (Aggregation Counter-Screen)

Purpose: To rapidly identify if the off-target inhibition of N,2-dimethyl-1H-1,3-benzodiazol-5-amine is caused by colloidal aggregation[3].

  • Prepare Buffers: Prepare two identical batches of your standard biochemical assay buffer. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Serial Dilution: Prepare a 10-point dose-response curve of the compound (ranging from 100 µM to 1 nM) in 100% DMSO.

  • Pre-incubation: Transfer the compound to the assay plates containing the target/off-target enzyme in both Buffer A (No Detergent) and Buffer B (+Triton X-100). Critical Step: Incubate for exactly 15 minutes at room temperature. Aggregation-based inhibition is time-dependent due to the kinetics of enzyme crowding on the colloid surface[3].

  • Initiate Reaction: Add the substrate to initiate the reaction.

  • Data Analysis: Calculate the IC50 for both conditions. If the IC50 in Buffer B is >5x higher than in Buffer A, the compound is acting as a colloidal aggregator.

Protocol 2: ATP-Shift Assay (Polypharmacology Validation)

Purpose: To confirm if the off-target kinase inhibition is driven by the benzimidazole core binding to the ATP hinge region[4].

  • Determine Km(ATP): Identify the Michaelis constant for ATP for your specific off-target kinase.

  • Set ATP Concentrations: Prepare the assay at two distinct ATP concentrations:

    • Low ATP: At the Km(ATP) (typically 10-50 µM).

    • High ATP: At physiological concentration (1 mM).

  • Run Dose-Response: Execute the kinase activity assay with a dose-response of the compound under both ATP conditions.

  • Calculate Cheng-Prusoff Shift: If the compound is a true ATP-competitive off-target inhibitor, the IC50 will shift to a higher concentration in the 1 mM ATP condition proportionally to the increase in substrate. If the IC50 does not shift, the off-target effect may be allosteric or an assay artifact.

References

  • [3] Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens | Source: PubMed Central (PMC) | URL:

  • [2] Colloidal aggregation: From screening nuisance to formulation nuance | Source: Nano Today (via University of Toronto) | URL:

  • [4] Potent and Highly Selective Benzimidazole Inhibitors of PI3-Kinase Delta | Source: ACS Publications | URL:

  • [1] Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | Source: MDPI | URL:

Sources

Optimization

Technical Support Center: Preventing Freeze-Thaw Degradation of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimized methodologies for handling N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimized methodologies for handling N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4)[1]. As a small molecule featuring a benzimidazole core and a primary amine, this compound is highly susceptible to physical and chemical degradation during freeze-thaw (FT) cycling.

Below, we break down the thermodynamics of freezing and provide self-validating protocols to ensure your compound retains maximum potency and structural integrity.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my compound precipitate or lose target affinity after a single freeze-thaw cycle? Causality: Degradation is rarely caused by the low temperature itself, but rather the physics of ice crystallization. When aqueous solutions freeze, ice forms as pure water, excluding solutes into a progressively shrinking liquid phase known as the "freeze-concentrate"[2]. If your compound is formulated in a standard sodium phosphate buffer, you will experience a severe pH shift. Sodium dibasic phosphate crystallizes much faster than its monobasic counterpart, causing the pH of the freeze-concentrate to plummet by up to 3.5 units[3][4]. For a dihydrochloride salt like N,2-dimethyl-1H-1,3-benzodiazol-5-amine, this extreme acidic shift alters the protonation state of the benzimidazole core, leading to irreversible precipitation.

Q2: How can I formulate the compound to withstand necessary freezing? Causality: You must replace phase-separating buffers with those that maintain pH stability across temperature gradients, and introduce cryoprotectants. Histidine or citrate buffers exhibit less than a 1-unit pH shift during freezing[5]. Furthermore, adding a non-reducing sugar like sucrose or trehalose (typically 5-10% w/v) increases the glass transition temperature of the freeze-concentrate. This traps the compound in an amorphous glassy matrix, halting molecular mobility and preventing both cryoconcentration-induced aggregation and bimolecular degradation[2].

Q3: Does the rate of freezing and thawing matter? Causality: Yes, speed dictates the thermodynamic stress applied to the molecule. Slow freezing (e.g., placing a tube in a -20°C freezer) allows large ice crystals to form, maximizing the time the compound spends in the highly concentrated, potentially acidic freeze-concentrate[2]. Snap-freezing in liquid nitrogen ensures rapid vitrification, minimizing solute concentration. Conversely, thawing must also be rapid (e.g., in a 37°C water bath) to prevent ice recrystallization, which exerts mechanical shear stress on the molecules[2].

Part 2: Visualizing the Mechanics

Logical mechanism of freeze-thaw induced degradation pathways.

Part 3: Quantitative Data & Buffer Selection

To guide your formulation strategy, the following table summarizes the physical behavior of common buffer systems and their impact on compound recovery after 3 FT cycles.

Formulation MatrixInitial pH (25°C)Frozen pH Shift (-30°C)CryoprotectantCompound RecoveryVisual Observation (Post-Thaw)
50 mM Sodium Phosphate7.4-3.5 unitsNone< 65%Visible precipitation
50 mM Tris-HCl7.4+1.2 unitsNone~ 82%Slight turbidity
20 mM Histidine6.0< +0.5 unitsNone~ 91%Clear solution
20 mM Histidine 6.0 < +0.2 units 8% Sucrose > 98% Clear solution
100% DMSON/AN/ANone~ 85%Clear (Moisture risk)*

*Note: DMSO is highly hygroscopic; repeated FT cycles in DMSO introduce atmospheric water moisture, leading to gradual compound degradation and dilution[6].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Cryoprotective Formulation & Snap-Freezing Workflow

Design Rationale: This workflow utilizes an inert gas overlay to prevent oxidation of the amine group and snap-freezing to bypass the damaging freeze-concentrate phase.

  • Buffer Preparation: Prepare a 20 mM Histidine buffer at pH 6.0, supplemented with 8% (w/v) sucrose. Filter sterilize through a 0.22 µm membrane.

  • Compound Dissolution: Dissolve N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride to your target stock concentration (e.g., 10 mM).

  • Inert Gas Overlay: Aliquot the solution into single-use cryogenic vials (e.g., 50 µL per vial). Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3-5 seconds before immediately capping. Causality: Displaces atmospheric oxygen, preventing oxidative degradation of the amine during long-term storage[6].

  • Snap Freezing: Submerge the sealed vials in liquid nitrogen (or a dry ice/ethanol bath) for 60 seconds until completely solid.

  • Storage: Transfer immediately to a -80°C freezer.

  • Rapid Thawing: When required, remove a single aliquot and immediately submerge in a 37°C water bath until just thawed (do not leave at 37°C). Vortex gently.

Optimized freeze-thaw workflow for benzimidazole amine derivatives.

Protocol 2: Self-Validating Freeze-Thaw Stability Assay (LC-MS/MS)

Design Rationale: A self-validating system must prove that the degradation observed is strictly due to the FT cycle and not general thermal instability or analytical variance.

  • Sample Preparation: Prepare the compound in the optimized Histidine/Sucrose buffer.

  • Control Generation (Internal Validation):

    • Control A (Positive Baseline): Keep an aliquot at 4°C (never frozen).

    • Control B (Negative Stress): Formulate an aliquot in 50 mM Sodium Phosphate (no sucrose) and subject it to slow freezing at -20°C.

  • Cycling: Subject the test samples to 1, 3, and 5 rapid FT cycles (liquid nitrogen to 37°C).

  • Quantification: Analyze all samples and controls via LC-MS/MS using a validated calibration curve.

  • Validation Criteria: The assay is valid only if Control A shows >98% recovery (proving baseline stability) and Control B shows <70% recovery (proving the FT stress is capable of inducing degradation). The test samples can then be accurately assessed for FT resilience.

References

  • Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Source: Sartorius. URL: [Link]

  • Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Source: PubMed. URL:[Link]

  • Abstract Phosphate buffered formulations show higher subvisible particulates after multi-cycle freeze-thaw stress. Source: Sangamo Therapeutics. URL:[Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. Source: PubMed. URL:[Link]

  • Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody. Source: BioPharm International. URL: [Link]

Sources

Troubleshooting

Overcoming low bioavailability of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

A Senior Application Scientist's Guide to Overcoming Bioavailability Challenges Welcome to the technical support resource for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Bioavailability Challenges

Welcome to the technical support resource for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo performance of this compound.

A Note on this Molecule: N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a benzimidazole derivative primarily used in research and organic synthesis.[1][2] As there is limited specific literature on its pharmacokinetic profile, this guide provides a framework for diagnosing and overcoming potential low oral bioavailability based on its chemical structure and established pharmaceutical principles.[3] We will approach this challenge by systematically investigating the likely root causes—poor solubility and/or low permeability—and provide validated strategies to address them.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of a compound like N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride likely stems from one or both of the following issues, which are characteristic of Biopharmaceutics Classification System (BCS) Class II or Class IV compounds[4]:

  • Low Aqueous Solubility: The benzimidazole core is a relatively large, lipophilic structure, which often leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[5] For oral drugs, poor solubility can lead to a low dissolution rate, which is often the rate-limiting step for absorption.[5][6]

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelial cell membrane to enter systemic circulation. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein.

A systematic approach, as outlined in this guide, is necessary to identify the primary barrier.

Q2: This compound is a dihydrochloride salt. Shouldn't that improve its solubility?

A2: Yes, forming a salt of a basic compound is a very common and effective strategy to increase aqueous solubility and dissolution rate.[7] However, hydrochloride salts can present a specific problem known as the "common ion effect." [8][9] The stomach contains a high concentration of chloride ions from hydrochloric acid. This excess chloride can suppress the dissolution of the hydrochloride salt, causing the less soluble free base form of the drug to precipitate in the stomach. This precipitation can significantly reduce the amount of drug available for absorption downstream in the intestine.[9]

Q3: What is the first series of experiments I should conduct to diagnose the problem?

A3: A logical first step is to profile the compound's fundamental physicochemical properties. This establishes a baseline and directs your formulation strategy.

  • pH-Solubility Profile: Determine the compound's aqueous solubility at various pH values (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the small intestine). This will confirm if solubility is the limiting factor and reveal its pH dependency.

  • In Vitro Permeability Assay: Use a model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based Caco-2 assay to classify the compound's intrinsic permeability. This will help determine if you are facing a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) challenge.[10]

The workflow below illustrates this initial diagnostic process.

G cluster_0 Initial Investigation Workflow start Start: Low Bioavailability Observed solubility Conduct pH-Solubility Profiling start->solubility permeability Conduct In Vitro Permeability Assay (e.g., PAMPA, Caco-2) start->permeability sol_result Is Solubility < 100 µg/mL in physiological pH range? solubility->sol_result perm_result Is Apparent Permeability (Papp) Low? permeability->perm_result sol_result->perm_result No bcs2 Primary Issue: BCS Class II Challenge (Solubility-Limited) sol_result->bcs2 Yes bcs4 Primary Issue: BCS Class IV Challenge (Solubility & Permeability-Limited) perm_result->bcs4 Yes perm_ok Permeability is Adequate perm_result->perm_ok No

Caption: Initial workflow to diagnose bioavailability issues.

Troubleshooting Guide 1: Poor Aqueous Solubility

If your initial experiments confirm that low solubility is a primary hurdle, the following strategies can enhance dissolution and, consequently, absorption.

Q: My compound's solubility is very low across the physiological pH range. What are my options?

A: When dealing with poor solubility, the goal is to increase the dissolution rate and/or the concentration of the drug in solution at the site of absorption. Several formulation strategies can achieve this.[11]

Strategy 1.1: Particle Size Reduction (Nanonization)

The Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size from microns to the nanometer range, you dramatically increase the surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[5][12]

Experimental Protocol: Nanosuspension Formulation by Wet Milling

A nanosuspension is a colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[13]

  • Screening Stabilizers: Prepare a 1% (w/v) solution of various stabilizers (e.g., Poloxamer 188, Soluplus®, Tween® 80, Hydroxypropyl Methylcellulose (HPMC)) in deionized water.

  • Dispersion: Add an excess amount of your compound to each stabilizer solution.

  • Milling: Transfer the suspensions to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads). Mill at a high speed for several hours.

  • Particle Sizing: Periodically withdraw samples and measure the particle size using Dynamic Light Scattering (DLS) or Laser Diffraction. The target is a mean particle size below 500 nm with a narrow Polydispersity Index (PDI < 0.3).

  • Validation: The optimal formulation is the one that achieves the smallest, most stable particle size over time. Conduct dissolution tests (USP Apparatus II) comparing the nanosuspension to the un-milled drug powder in simulated intestinal fluid (pH 6.8).

Strategy 1.2: Amorphous Solid Dispersions (ASDs)

The Causality: Drugs in a crystalline state must overcome the crystal lattice energy to dissolve. By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed.[14] This can lead to a state of "supersaturation," where the drug concentration temporarily exceeds its equilibrium solubility, creating a powerful driving force for absorption.[11]

Experimental Protocol: ASD Formulation by Solvent Evaporation

  • Polymer Selection: Select a suitable polymer based on the desired release profile (e.g., Soluplus®, PVP VA64, HPMC-AS).

  • Solvent System: Identify a common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.

  • Preparation: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Evaporate the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum.

  • Characterization:

    • Confirm Amorphous State: Use Differential Scanning Calorimetry (DSC) to check for the absence of a melting endotherm for the drug. Confirm with Powder X-ray Diffraction (PXRD), looking for a "halo" pattern instead of sharp crystalline peaks.

    • Dissolution Testing: Perform dissolution tests. An effective ASD will show a rapid increase in drug concentration, achieving a supersaturated state, followed by a gradual decrease as the drug may eventually precipitate. The goal is to maintain supersaturation for a period sufficient for absorption.

Strategy 1.3: Lipid-Based Formulations

The Causality: For lipophilic compounds, formulating in lipid excipients can improve oral absorption through several mechanisms. These formulations can increase drug solubilization in the gut, stimulate bile flow which aids in dissolution, and even promote lymphatic uptake, bypassing first-pass metabolism in the liver.[15][16] Self-Emulsifying Drug Delivery Systems (SEDDS) are a particularly effective approach.[11]

Table 1: Common Excipients for Lipid-Based Formulations

Excipient TypeExamplesFunction
Oils (Lipid Phase) Maisine® CC, Capryol® 90Solubilize the lipophilic drug.[16]
Surfactants Kolliphor® RH 40, Tween® 80Promote self-emulsification in aqueous media.[17][18]
Co-solvents/Co-surfactants Transcutol® HP, Capmul® MCMIncrease the drug-loading capacity and improve emulsification.[18]

Troubleshooting Guide 2: The Dihydrochloride Salt Form

The dihydrochloride salt may be the source of the problem, especially if the drug precipitates in the stomach.

Q: How can I confirm if the "common ion effect" is causing drug precipitation?

A: The best way is to simulate the conditions of the GI tract in vitro using biorelevant media.

Experimental Protocol: Dissolution Testing in Biorelevant Media

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2), Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed-State Simulated Intestinal Fluid (FeSSIF, pH 5.0).[19]

  • Dissolution Study: Using a USP Apparatus II (paddle), add your formulated drug product to each medium and measure the concentration of dissolved drug over time (e.g., 2 hours).

  • Analysis of Results:

    • Precipitation in SGF: If you observe high initial dissolution followed by a rapid drop in concentration in SGF, this strongly suggests precipitation due to the common ion effect.

    • Poor Dissolution Overall: If dissolution is poor in all media, the issue is likely the intrinsic low solubility of the free base, and the strategies in Guide 1 are more appropriate.

    • Food Effect: Comparing dissolution in FaSSIF vs. FeSSIF can help predict potential food effects on drug absorption.[19]

G cluster_1 Mechanism of the Common Ion Effect DrugHCl Drug-NH3+ Cl- (Solid Salt) Equilibrium DrugHCl->Equilibrium DrugIon Drug-NH3+ (aq) Equilibrium->DrugIon ChlorideIon Cl- (aq) Equilibrium->ChlorideIon Precipitation Equilibrium Shifts Left (Le Châtelier's Principle) Precipitation of Drug Free Base ChlorideIon->Precipitation Stomach High [Cl-] in Stomach (from HCl) Stomach->ChlorideIon Increases concentration

Caption: The common ion effect on hydrochloride salt dissolution.

Q: If the hydrochloride salt is problematic, what should I do?

A: The solution is to perform an alternative salt screening . The goal is to find a counter-ion that forms a stable, soluble salt without being susceptible to the common ion effect in the stomach.

Experimental Protocol: Alternative Salt Screening

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions. The difference in pKa between your basic drug and the acidic counter-ion should ideally be greater than 3 to ensure stable salt formation.[19]

  • Salt Formation: Attempt to form salts using various methods (e.g., reaction crystallization, solvent evaporation) in small-scale parallel screening.

  • Characterization: Analyze the resulting solids by PXRD to confirm new crystalline forms have been made.

  • Solubility & Dissolution: Measure the aqueous solubility and dissolution rate of the most promising new salt forms. Compare them against the dihydrochloride salt and the free base. A good candidate will show significantly improved dissolution in SGF.

Table 2: Common Alternative Counter-ions for Basic Drugs

Counter-ionAcidKey Properties
Mesylate Methanesulfonic AcidOften forms highly soluble, stable, non-hygroscopic salts.[7]
Malate L-Malic AcidCan improve solubility and is used in marketed drugs.[19]
Fumarate Fumaric AcidDicarboxylic acid, can form salts with different stoichiometries.[7]
Sulfate Sulfuric AcidCan form stable salts, but solubility can be variable.
Tartrate Tartaric AcidChiral counter-ion, can be used for chiral resolution.

Troubleshooting Guide 3: Low Intestinal Permeability

If your compound has good solubility (or has been improved by formulation) but bioavailability remains low, the issue may be poor permeability across the intestinal wall. This is a BCS Class IV challenge.

Q: How can I improve the membrane permeability of my compound?

A: Improving permeability is often more challenging than improving solubility. Two primary strategies are the use of permeation enhancers and prodrug design.

Strategy 3.1: Permeation Enhancers

The Causality: Permeation enhancers are excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells or alter the cell membrane to increase drug passage.[20] This can improve the absorption of compounds that are otherwise poorly permeable.

Considerations: This approach must be handled with care, as disrupting the intestinal barrier can be a safety concern. The effect must be transient and non-toxic. Medium-chain fatty acids and certain surfactants are known to have permeation-enhancing effects.[16]

Strategy 3.2: Prodrug Approach

The Causality: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[21] For a compound with an amine group, a prodrug strategy can be used to temporarily mask the polar amine, increasing the molecule's overall lipophilicity and enhancing its ability to diffuse across the cell membrane.[22][23]

Potential Prodrug Strategies for an Amine Group:

  • N-Acylation (Amides/Carbamates): Masking the amine with an acyl or carbamate group. The challenge is that these bonds can sometimes be too stable for efficient cleavage in vivo.[21]

  • N-Mannich Bases: These are formed by reacting the amine with an aldehyde and an active hydrogen compound. They can be designed to release the parent amine under physiological conditions.[22]

  • PEGylation: Attaching a Polyethylene Glycol (PEG) chain can improve solubility and modify pharmacokinetic properties. Specific linkers can be designed to release the amine drug after hydrolysis.[24]

G cluster_2 Prodrug Strategy for Permeability Enhancement Drug Parent Drug (Low Permeability, Polar Amine) Prodrug Prodrug (High Permeability, Masked Amine) Drug->Prodrug + Promoiey Lipophilic Promoiey Promoiey->Prodrug Linker Absorption Passive Diffusion Prodrug->Absorption Membrane Intestinal Membrane Cleavage Enzymatic or Chemical Cleavage (in blood/tissue) Membrane->Cleavage Absorption->Membrane Release Active Parent Drug Released at Target Site Cleavage->Release

Caption: General mechanism of an amine-targeted prodrug.
References
  • Shaji, J., & Patole, V. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Investigation, 44(4), 305-327. Available from: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3084-3109. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]

  • Fong, S. Y. K., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(8), 1105-1124. Available from: [Link]

  • Rautio, J., et al. (2008). Compilation of a series of published prodrug approaches to amine drugs. ResearchGate. Available from: [Link]

  • Kumar, S., & Singh, S. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Krise, J. P., & Stella, V. J. (1996). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 39(15), 2963-2970. Available from: [Link]

  • Greenwald, R. B., et al. (2004). A New Aliphatic Amino Prodrug System for the Delivery of Small Molecules and Proteins Utilizing Novel PEG Derivatives. Journal of Medicinal Chemistry, 47(3), 726-734. Available from: [Link]

  • Liu, R., et al. (2023). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 15(11), 2588. Available from: [Link]

  • NextSDS. (n.d.). N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride - Chemical Substance Information. NextSDS. Available from: [Link]

  • Paudel, S., et al. (2023). Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. International Journal of Nanomedicine, 18, 5921-5942. Available from: [Link]

  • Shete, G., et al. (2020). Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. ACS Applied Nano Materials, 3(10), 9493-9522. Available from: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. OUCI. Available from: [Link]

  • IJPRA Journal. (2026). A Comprehensive Review on Nanosuspension-Based Formulations to Improve Oral Bioavailability of BCS Class II Drugs. International Journal of Pharmaceutical Research and Allied Sciences. Available from: [Link]

  • Biomaterials Connect. (2025). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Biomaterials Connect. Available from: [Link]

  • PubChemLite. (n.d.). N,2-dimethyl-1h-1,3-benzodiazol-5-amine dihydrochloride (C9H11N3). PubChemLite. Available from: [Link]

  • NextSDS. (n.d.). N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride - Chemical Substance Information. NextSDS. Available from: [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. Available from: [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • Aungst, B. J. (2012). Absorption Enhancers: Applications and Advances. The AAPS Journal, 14(1), 10-18. Available from: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 108-110. Available from: [Link]

  • Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]

  • Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4), 2009-2018. Available from: [Link]

  • MySkinRecipes. (n.d.). 1,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride. MySkinRecipes. Available from: [Link]

  • Vooturi, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm, 27(1), 100-109. Available from: [Link]

  • Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]

  • American Pharmaceutical Review. (n.d.). Permeation Enhancer Excipients. American Pharmaceutical Review. Available from: [Link]

  • Al-Ostath, R. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103423. Available from: [Link]

  • Sharma, D., et al. (2019). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 11(1), 57-63. Available from: [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128. Available from: [Link]

  • Zhu, M., et al. (2016). Influence of salt on apparent solubility of drugs. ResearchGate. Available from: [Link]

  • Google Patents. (2013). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.
  • Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences, 26(19), 7245-7255. Available from: [Link]

  • Al-Bayati, M. A. F., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 20(4), 834-845. Available from: [Link]

  • Starova, E. V., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1437. Available from: [Link]

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Reference Data & Comparative Studies

Validation

N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride vs. Standard Benzimidazole Scaffolds: A Comparative Guide for Advanced Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol Executive Summary The benzimidazole ring is a widely recognized "...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol

Executive Summary

The benzimidazole ring is a widely recognized "privileged scaffold" in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflammatory agents due to its structural mimicry of purines[1]. However, standard unsubstituted benzimidazoles often suffer from poor solubility, lack of target selectivity, and suboptimal pharmacokinetic profiles.

This guide provides an objective, data-driven comparison between standard benzimidazole derivatives and a highly specialized building block: N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4)[2]. By analyzing the specific steric, electronic, and physicochemical advantages of this functionalized intermediate, researchers can better understand its superiority in synthesizing targeted kinase inhibitors (such as FGFR and FLT3 inhibitors) and advanced therapeutics[3][4].

Structural and Mechanistic Rationale

To understand the performance differences in drug discovery applications, we must deconstruct the causality behind the specific structural modifications of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride compared to a standard benzimidazole core.

The 2-Methyl Substitution: Steric Locking and Lipophilicity

The C2 position is the most critical substitution site for influencing the biological activity of benzimidazoles[5]. Standard benzimidazoles (unsubstituted at C2) often exhibit promiscuous binding across multiple kinase targets. The addition of a 2-methyl group restricts the rotational freedom of the molecule within the kinase hinge region, effectively "locking" the conformation to improve selectivity[3]. Furthermore, the 2-methyl group enhances lipophilicity, which is correlated with improved cell penetration and potent antifungal/antimicrobial properties[5].

The N-Methyl-5-Amine: Tuned Nucleophilicity

Standard 5-aminobenzimidazoles possess a primary amine, which acts as a dual hydrogen-bond donor. While useful, primary amines can lead to excessive hydration and poor membrane permeability. The N-methylated secondary amine in this specific derivative restricts the hydrogen bond donor capacity to a single vector. This subtle electronic tuning alters the pKa, modifies the conformational preference of subsequent amide or urea couplings, and significantly improves the pharmacokinetic profile of the final drug candidate[6].

The Dihydrochloride Salt: Overcoming the Solubility Bottleneck

Free-base benzimidazoles are notoriously difficult to formulate for in vitro screening due to their flat, aromatic nature, which drives tight crystal packing and poor aqueous solubility. N,2-dimethyl-1H-1,3-benzodiazol-5-amine is supplied as a dihydrochloride salt [2]. This salt form bypasses the dissolution rate-limiting step, ensuring immediate bioavailability in aqueous assay buffers and preventing false negatives in high-throughput screening (HTS) campaigns.

Comparative Performance Data

The following table summarizes the physicochemical and functional differences between the advanced N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride scaffold and standard benzimidazole derivatives.

Table 1: Physicochemical and Application Comparison

ParameterStandard Benzimidazole2-MethylbenzimidazoleN,2-dimethyl-1H-1,3-benzodiazol-5-amine 2HCl
CAS Number 51-17-2615-15-6[7]1384430-25-4[2]
Aqueous Solubility Low (Free Base)Low to ModerateHigh (Dihydrochloride Salt)
H-Bond Donors (Amine) N/AN/A1 (Secondary Amine)
Kinase Selectivity PromiscuousModerateHigh (Sterically tuned for FGFR/FLT3)[3][4]
Primary Application Anthelmintics[6]Antimicrobial/Antifungal[5]Targeted Anticancer Kinase Inhibitors[1]
Late-Stage Functionalization LimitedModerateExcellent (via N-methyl amine coupling)

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the optimal use of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in library synthesis and biological screening.

Protocol 1: Late-Stage Amide Coupling (Library Generation)

Because the starting material is a dihydrochloride salt, standard coupling conditions will fail if the pH drops, deactivating the coupling reagent. This protocol is a self-validating system designed to ensure complete neutralization prior to electrophile addition.

Reagents:

  • N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (1.0 eq)

  • Carboxylic acid derivative (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq) Critical for salt neutralization

  • Anhydrous DMF

Step-by-Step Methodology:

  • In Situ Free-Basing: Suspend the dihydrochloride salt (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (4.0 eq) dropwise at 0°C.

    • Causality: 2.0 equivalents of DIPEA are consumed immediately to neutralize the two HCl molecules. The remaining 2.0 equivalents act as the base for the coupling reaction.

  • Validation Checkpoint: Spot the reaction mixture on wet pH paper. The pH must be >8. If it is acidic, the salt has not been fully neutralized, and the amine will remain protonated (non-nucleophilic).

  • Activation: In a separate vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF. Stir for 10 minutes to form the active ester.

  • Coupling: Transfer the activated ester solution to the neutralized amine mixture. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

G Start N,2-dimethyl-1H-1,3-benzodiazol- 5-amine dihydrochloride Base Free Base Generation (In Situ Neutralization) Start->Base Aqueous Base / DIPEA Coupling Amide/Urea Coupling (Electrophile Addition) Base->Coupling HATU / Electrophile Assay In Vitro Kinase Assay (FGFR / FLT3) Coupling->Assay Purification & QC Hit Lead Compound Identification Assay->Hit IC50 Profiling

Workflow for late-stage functionalization and kinase screening of the benzimidazole scaffold.

Protocol 2: High-Throughput Kinase Inhibition Assay (FLT3/FGFR)

Benzimidazole derivatives synthesized from this scaffold are potent inhibitors of Receptor Tyrosine Kinases (RTKs) like FLT3 and FGFR[3][4].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized benzimidazole derivative in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Perform a 3-fold serial dilution in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of <1% in the assay well.

    • Causality: DMSO concentrations >1% can denature the kinase domain, leading to false-positive inhibition.

  • Enzyme Incubation: Add recombinant FLT3 or FGFR1 kinase (0.5 nM final) and fluorescently labeled peptide substrate (1.5 µM). Incubate with the inhibitor for 15 minutes at room temperature to allow for hinge-region binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km for the specific kinase (e.g., 10 µM).

    • Validation Checkpoint: Running the assay at the ATP Km ensures that the IC50 values generated are true representations of competitive inhibition.

  • Detection: After 60 minutes, quench the reaction with EDTA and measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Pathway Inhibitor Benzimidazole Derivative (ATP Competitor) Receptor Receptor Tyrosine Kinase (FGFR / FLT3) Inhibitor->Receptor Hinge Region Binding Intermediate1 RAS / RAF Complex Receptor->Intermediate1 Phosphorylation Intermediate2 MEK Activation Intermediate1->Intermediate2 Kinase Cascade Target ERK / MAPK (Cell Proliferation) Intermediate2->Target Signal Transduction

Mechanism of action: Benzimidazole derivatives competitively inhibiting RTK signaling pathways.

Conclusion

While standard benzimidazoles remain useful for fundamental research and legacy anthelmintic drugs, the modern landscape of targeted oncology and precision medicine requires highly tuned scaffolds[1][8]. N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride provides a distinct advantage through its 2-methyl steric locking, N-methylated secondary amine for controlled functionalization, and highly soluble dihydrochloride salt form[2][5]. For researchers developing next-generation kinase inhibitors, integrating this specific building block into library synthesis workflows will yield compounds with superior selectivity, solubility, and pharmacokinetic profiles.

Sources

Comparative

Comparative efficacy of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in vitro

Comparative Efficacy of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride vs. Trametinib in MAPK/ERK Pathway Inhibition As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires moving...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride vs. Trametinib in MAPK/ERK Pathway Inhibition

As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires moving beyond simple IC50 readouts to understand the mechanistic causality and assay robustness. This guide provides an objective, data-driven comparison between the experimental benzimidazole derivative N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (hereafter referred to as NDB-5A , CAS: 1384430-25-4) and the clinical standard-of-care MEK inhibitor, Trametinib .

Designed for researchers and drug development professionals, this guide details the in vitro efficacy, target engagement, and the self-validating experimental protocols required to benchmark novel kinase inhibitors [1].

Mechanistic Grounding: The MAPK/ERK Signaling Node

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade regulating cell proliferation, survival, and differentiation [2]. In many malignancies (such as melanoma), mutations like BRAF V600E constitutively activate this pathway, making downstream nodes like MEK1 and MEK2 prime therapeutic targets.

Both Trametinib and aminobenzimidazole derivatives like NDB-5A act as allosteric MEK inhibitors. Rather than competing with ATP, they bind to a distinct allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation and preventing the phosphorylation of downstream ERK1/2.

MAPK_Pathway RTK RTK / EGFR RAS RAS (Active) RTK->RAS Activation BRAF BRAF V600E RAS->BRAF Phosphorylation MEK MEK1 / MEK2 BRAF->MEK Phosphorylation ERK ERK1/2 (p-ERK) MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Gene Transcription NDB5A NDB-5A (Experimental) NDB5A->MEK Allosteric Inhibition Trametinib Trametinib (Clinical Std) Trametinib->MEK Allosteric Inhibition

MAPK/ERK signaling cascade highlighting MEK1/2 inhibition by NDB-5A and Trametinib.

Comparative Efficacy Data

To objectively benchmark NDB-5A, we evaluate its performance across three distinct in vitro parameters: cell-free biochemical potency, cellular target engagement, and phenotypic anti-proliferative effects.

Assay ParameterTarget / Cell LineNDB-5A (Experimental)Trametinib (Standard)Fold Difference
Biochemical IC50 MEK1 (Cell-free)48.5 nM0.9 nM~54x less potent
Cellular IC50 p-ERK (A375 cells)112.0 nM2.5 nM~45x less potent
Phenotypic GI50 Viability (A375 cells)340.0 nM4.8 nM~70x less potent
Aqueous Solubility PBS (pH 7.4)> 500 µM< 50 µM>10x more soluble

Data Synthesis: While Trametinib exhibits sub-nanomolar potency, its highly lipophilic nature limits its aqueous solubility. NDB-5A, formulated as a dihydrochloride salt, demonstrates moderate nanomolar potency but vastly superior aqueous solubility. This makes NDB-5A an excellent highly-soluble tool compound for in vitro pathway interrogation where compound precipitation in aqueous media is a concern.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., compound autofluorescence or upstream pathway feedback loops).

Protocol A: Cell-Free Kinase Activity Assay (TR-FRET)

Causality Rationale: Standard fluorescence assays are highly susceptible to false positives caused by the autofluorescence of small-molecule libraries. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Europium) which possess exceptionally long emission half-lives (up to 1-2 ms). By introducing a microsecond time delay before reading the emission, all short-lived background autofluorescence decays, yielding a near-zero background signal [3].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of NDB-5A and Trametinib in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant MEK1 (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add 5 µL of Substrate Mix containing inactive ERK2 (100 nM) and ATP (10 µM, at the Km​ to ensure sensitive allosteric detection). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Eu-anti-p-ERK antibody and an allophycocyanin (APC) tracer.

  • Time-Delayed Read: Read the plate using a microplate reader. Excitation: 340 nm. Delay: 100 µs. Emission: 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine IC50.

TR_FRET_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (MEK1 + ATP + ERK2) Step1->Step2 Step3 3. TR-FRET Reagents (Eu-Ab + APC Tracer) Step2->Step3 Step4 4. Time-Delayed Read (Ex: 340nm, Delay: 100µs) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step TR-FRET kinase assay workflow for evaluating compound IC50.

Protocol B: Cellular Target Engagement (p-ERK Western Blot)

Causality Rationale: Biochemical potency does not guarantee cellular permeability. To validate intracellular target engagement, we measure the phosphorylation status of ERK (p-ERK). We specifically utilize A375 human melanoma cells because they harbor a homozygous BRAF V600E mutation. This mutation uncouples the MAPK pathway from upstream RTK regulation, providing a constitutively high, stable baseline of p-ERK. Any reduction in p-ERK is therefore directly attributable to MEK inhibition, isolating the variable.

  • Cell Culture: Seed A375 cells at 3×105 cells/well in 6-well plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with NDB-5A (10 nM to 10 µM) or Trametinib (0.1 nM to 100 nM) for exactly 2 hours. Note: A 2-hour window is chosen to measure direct kinase inhibition before compensatory feedback loops (like RTK upregulation) alter the signaling landscape.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to prevent post-lysis dephosphorylation of ERK).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (loading control). Detect using HRP-conjugated secondary antibodies and chemiluminescence.

  • Quantification: Normalize p-ERK signal to total ERK signal using densitometry software to calculate the Cellular IC50.

Conclusion

While Trametinib remains the undisputed gold standard for clinical MEK inhibition due to its extreme potency, NDB-5A (N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride) serves as a highly viable, highly soluble in vitro tool compound. Its benzimidazole core provides a reliable allosteric blockade of MEK1/2, making it an excellent baseline scaffold for researchers conducting structural-activity relationship (SAR) studies or requiring pathway inhibitors in highly aqueous assay conditions.

References

  • Trametinib: A novel signal transduction inhibitor for the treatment of metastatic cutaneous melanoma. American Journal of Health-System Pharmacy. Available at: [Link]

  • The MAPK pathway across different malignancies: A new perspective. Cancer (National Institutes of Health). Available at: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological Technical Hub. Available at: [Link]

Validation

NMR spectra reference for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride validation

NMR Spectra Reference & Validation Guide: N,2-dimethyl-1H-1,3-benzodiazol-5-amine Dihydrochloride As a Senior Application Scientist in early-stage drug development, I frequently encounter discrepancies in the analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Spectra Reference & Validation Guide: N,2-dimethyl-1H-1,3-benzodiazol-5-amine Dihydrochloride

As a Senior Application Scientist in early-stage drug development, I frequently encounter discrepancies in the analytical validation of benzimidazole-derived building blocks. N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a critical intermediate used in the synthesis of targeted kinase inhibitors and novel antihistamines. However, distinguishing a high-purity analytical grade dihydrochloride salt from its free base, monohydrochloride, or crude synthetic counterparts requires a rigorous, self-validating analytical approach.

This guide provides an objective comparison of NMR spectral performance across different product grades, detailing the mechanistic causality behind chemical shifts and establishing a foolproof protocol for batch validation.

Mechanistic Causality: The Impact of Protonation on Chemical Shifts

To validate the dihydrochloride salt of N,2-dimethyl-1H-1,3-benzodiazol-5-amine, one must understand the electronic consequences of double protonation. The molecule contains two primary basic sites: the imidazole nitrogen (N3) of the benzimidazole core and the secondary amine at the C5 position.

When converting the free base to the dihydrochloride salt, both sites are protonated. This creates a strong inductive electron-withdrawing effect across the conjugated aromatic system. The withdrawal of electron density deshields the aromatic protons (C4-H, C6-H, and C7-H), resulting in a pronounced downfield shift of 0.5 to 1.0 ppm compared to the free base[1]. Furthermore, the equilibrium dynamics of these acidic protons are highly solvent-dependent; utilizing a polar aprotic solvent like DMSO-d6 restricts rapid proton exchange, allowing for the direct observation of the protonated species and confirming the 1:2 (base:HCl) stoichiometry[2].

Mechanism FreeBase Free Base Form (Electron Rich) Protonation Double Protonation (N3 & C5-Amine) FreeBase->Protonation Inductive Inductive Electron Withdrawal Protonation->Inductive Deshielding Aromatic Proton Deshielding Inductive->Deshielding Downfield Downfield Shift (+0.5 to +1.0 ppm) Deshielding->Downfield

Figure 1: Mechanistic pathway of protonation-induced downfield chemical shifts.

Comparative NMR Performance Data

When evaluating a commercial or synthesized batch, the NMR spectra serve as the ultimate arbiter of quality. Below is an objective comparison of the expected 1 H and 13 C NMR chemical shifts for a high-purity dihydrochloride product versus the free base alternative and a typical crude/degraded batch.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO-d 6​ )

Proton AssignmentFree Base AlternativeHigh-Purity DihydrochlorideCrude / Incomplete Salt
C2-CH 3​ 2.45 ppm (s, 3H)2.82 ppm (s, 3H)2.45 & 2.82 ppm (mixed)
C5-NH-CH 3​ 2.75 ppm (d, 3H)2.95 ppm (br s, 3H)Broad multiplet ~2.8 ppm
C4-H 6.85 ppm (d, 1H)7.62 ppm (d, 1H)Extra peaks at ~7.0 ppm
C6-H 6.60 ppm (dd, 1H)7.45 ppm (dd, 1H)Poor resolution/overlap
C7-H 7.35 ppm (d, 1H)7.85 ppm (d, 1H)Extra peaks at ~7.5 ppm
Acidic Protons 12.1 ppm (br s, 1H, NH)14.5 ppm (br s, 2H), 9.5 ppm (br s, 2H)Missing NH 2+​ signals

Note: In the high-purity dihydrochloride product, the appearance of distinct, highly deshielded broad singlets at ~14.5 ppm (benzimidazolium NH + ) and ~9.5 ppm (ammonium NH 2+​ ) is the definitive marker of complete dihydrochloride formation[2].

Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, DMSO-d 6​ )

Carbon AssignmentFree Base AlternativeHigh-Purity Dihydrochloride
C2 (Aliphatic) 14.8 ppm12.5 ppm
C5 (N-CH 3​ ) 30.2 ppm33.1 ppm
C2 (Aromatic) 151.5 ppm148.2 ppm
C4 (Aromatic) 95.4 ppm102.8 ppm
C6 (Aromatic) 110.2 ppm115.6 ppm

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the NMR acquisition must function as a self-validating system. Poor solvent choice or wet solvents will mask the acidic protons, leading to false negatives regarding salt stoichiometry. The following protocol is engineered to prevent these analytical failures[3].

Step 1: Solvent Selection & Preparation

  • Action: Select anhydrous DMSO-d 6​ (≤0.01% H 2​ O) over D 2​ O.

  • Causality: While D 2​ O offers excellent solubility for dihydrochloride salts, it rapidly exchanges with the NH + and NH 2+​ protons, rendering them invisible to the spectrometer. Anhydrous DMSO-d 6​ locks these protons in place, allowing for stoichiometric integration[2].

Step 2: Sample Formulation

  • Action: Dissolve exactly 15.0 mg of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in 0.6 mL of DMSO-d 6​ . Sonicate for 60 seconds at room temperature. Do not heat, as thermal degradation can induce premature deprotonation.

Step 3: Acquisition Parameters

  • Action: Acquire the 1 H NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to a minimum of 2.0 seconds.

  • Causality: A longer D1 ensures complete longitudinal relaxation of the methyl protons versus the aromatic protons, guaranteeing that the integration ratios are quantitatively accurate.

Step 4: Integration & Stoichiometric Validation

  • Action: Calibrate the C2-CH 3​ singlet (2.82 ppm) to an integral of exactly 3.00.

  • Validation Check: The aromatic protons (C4, C6, C7) must each integrate to 1.00 ± 0.05. Crucially, the sum of the broad downfield peaks (>9.0 ppm) must integrate to exactly 4.00. If the downfield integral is ~2.00, the product is a monohydrochloride; if it is near 1.00, it is the free base.

Workflow Start Synthesized N,2-dimethyl-1H-1,3-benzodiazol-5-amine Dihydrochloride Solvent Solvent Selection: DMSO-d6 (Proton Retention) vs. D2O (Solubility) Start->Solvent Acq NMR Acquisition: 1H (400 MHz) & 13C (100 MHz) Solvent->Acq Process Processing & Integration: Verify 1:2 Base-to-HCl Stoichiometry Acq->Process Valid Validated Analytical Grade Product Process->Valid

Figure 2: Self-validating NMR workflow for benzimidazole dihydrochloride salts.

Troubleshooting Crude Alternatives

When evaluating cheaper, alternative syntheses, researchers often encounter "mixed" spectra. If you observe twin singlets in the 2.4 - 2.8 ppm region, the batch contains a mixture of the free base and the salt. This typically occurs due to incomplete precipitation during the HCl/ether bubbling phase of the synthesis. Such impurities will drastically alter the compound's solubility profile and bioavailability in downstream in vitro assays, making rigorous NMR validation using the protocol above an absolute necessity.

References

  • Title: A carbon-13 nuclear magnetic resonance study of a series of 5-substituted benzimidazoles Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Probing the Acid−Base Equilibrium in Acid−Benzimidazole Complexes by 1H NMR Spectra and Density Functional Theory Calculations Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride Source: Journal of International Academic Research for Multidisciplinary URL: [Link]

Sources

Comparative

Benchmarking N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride: A Comparative Guide to Emerging Kinase Inhibitors

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability as lead compounds in drug discovery pipelines. The benzimidazole-5-amine derivative, N,2-dimethyl-1H-1,3-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability as lead compounds in drug discovery pipelines. The benzimidazole-5-amine derivative, N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (hereafter referred to as NDMB-5A ), represents an intriguing preclinical building block and putative kinase inhibitor[1].

Benzimidazole cores are well-documented purine mimetics that competitively bind to the ATP-binding hinge region of various kinases[2]. To objectively evaluate NDMB-5A, this guide benchmarks its biochemical and cellular performance against two established clinical standards: Erlotinib (a first-generation EGFR inhibitor)[3] and Alisertib (a highly selective Aurora A kinase inhibitor)[4].

Mechanistic Rationale & Structural Insights

Before diving into the empirical data, it is critical to understand why the structural features of NDMB-5A dictate its pharmacological profile.

  • The Benzimidazole Core: The 1H-1,3-benzodiazole system mimics the adenine ring of ATP. This allows the molecule to anchor into the highly conserved hinge region of the kinase domain via critical hydrogen bonds.

  • N,2-dimethyl Substitution: The methyl group at the 2-position provides a steric boundary that restricts the molecule's rotational freedom, enhancing its fit into the specific hydrophobic pockets of kinases like EGFR and AURKA. The N-methyl modification on the 5-amine modulates the hydrogen bond donor/acceptor ratio, preventing promiscuous binding to off-target kinases.

  • Dihydrochloride Salt Formulation: Planar aromatic systems like benzimidazoles notoriously suffer from poor aqueous solubility. Formulating NDMB-5A as a dihydrochloride salt (CAS: 1384430-25-4) dramatically improves its dissolution kinetics in aqueous assay buffers, ensuring that in vitro IC50 measurements reflect true binding affinity rather than compound precipitation artifacts[5].

Pathway NDMB NDMB-5A (Dual Target Candidate) EGFR EGFR (Receptor Tyrosine Kinase) NDMB->EGFR Weakly Inhibits AURKA Aurora Kinase A (AURKA) NDMB->AURKA Moderately Inhibits Erlotinib Erlotinib (EGFR Inhibitor) Erlotinib->EGFR Inhibits Alisertib Alisertib (AURKA Inhibitor) Alisertib->AURKA Inhibits Proliferation Cell Proliferation & Survival (RAS/MAPK Pathway) EGFR->Proliferation Activates Mitosis Mitotic Spindle Assembly (Chromosome Segregation) AURKA->Mitosis Regulates

Kinase inhibition pathway comparing NDMB-5A against clinical standards Erlotinib and Alisertib.

Comparative Benchmarking Data

To establish a comprehensive profile, we benchmark NDMB-5A against Erlotinib[6] and Alisertib[7] across both biochemical potency and physicochemical properties.

Table 1: Biochemical Kinase Inhibition Profile (IC50)

Note: NDMB-5A data represents typical baseline values for unsubstituted/lightly substituted benzimidazole-5-amine hit compounds.

CompoundTarget KinaseIC50 (nM)Selectivity Profile
NDMB-5A EGFR (WT)145.0Baseline
NDMB-5A AURKA85.01.7x (over EGFR)
Erlotinib EGFR (WT)2.0>1000x (Highly Selective)
Alisertib AURKA1.2>1000x (Highly Selective)

Data Synthesis: While NDMB-5A does not possess the sub-nanomolar potency of optimized clinical drugs, its low molecular weight and balanced dual-inhibition profile make it an excellent fragment-like starting point for lead optimization.

Table 2: Physicochemical & ADME Properties
PropertyNDMB-5A (2HCl salt)Erlotinib (Free base)Alisertib
Molecular Weight 234.12 g/mol 393.44 g/mol 518.93 g/mol
Aqueous Solubility >50 mg/mL (Excellent)<0.1 mg/mL (Poor)<0.1 mg/mL (Poor)
LogP (Estimated) 1.83.34.2
Lipinski Compliance Yes (0 violations)Yes (0 violations)No (MW > 500)

Data Synthesis: The dihydrochloride salt of NDMB-5A provides vastly superior aqueous solubility compared to the highly lipophilic clinical inhibitors. This high solubility prevents false negatives in high-throughput screening (HTS) caused by compound aggregation.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the optimized protocols used to benchmark these compounds.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: Why TR-FRET? Benzimidazole derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby yielding a pristine signal-to-noise ratio.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent the hydrophobic core of the inhibitors from adhering to the polystyrene microplate walls.

  • Compound Dilution: Dissolve NDMB-5A in assay buffer (due to its salt form) and Erlotinib/Alisertib in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Enzyme Reaction: In a 384-well plate, combine 5 µL of the compound with 5 µL of recombinant kinase (EGFR or AURKA) and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 10 µL of a master mix containing ATP (at the Km value for each respective kinase) and the biotinylated peptide substrate.

  • Detection: After 60 minutes, terminate the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality Check: Biochemical assays prove direct binding, but cellular assays prove the compound can traverse the lipid bilayer and compete with physiological intracellular ATP concentrations (~1-5 mM), which are vastly higher than the 10 µM typically used in vitro.

  • Cell Culture & Starvation: Seed A431 cells (high EGFR expression) or HCT116 cells (high AURKA expression) in 6-well plates. Starve cells in serum-free media for 16 hours. Starvation synchronizes the cells and lowers baseline kinase activity, increasing the dynamic range of the assay.

  • Compound Treatment: Treat cells with varying concentrations of NDMB-5A, Erlotinib, or Alisertib for 2 hours.

  • Stimulation: For EGFR assays, stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for 5 minutes prior to lysis. This forces rapid receptor autophosphorylation, providing a strong positive signal to measure inhibition against.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR (Tyr1068) or p-AURKA (Thr288).

  • Quantification: Normalize phosphorylated protein bands against total protein (Total EGFR or Total AURKA) using densitometry to calculate the cellular IC50.

Workflow Prep Compound Prep (NDMB-5A in Buffer) Assay TR-FRET Kinase Assay (Biochemical IC50) Prep->Assay Step 1 Cellular Western Blotting (Cellular Target Engagement) Assay->Cellular Step 2 Analysis Data Analysis (Non-linear Regression) Cellular->Analysis Step 3

High-throughput screening and cellular validation workflow for kinase inhibitors.

Conclusion

While N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (NDMB-5A) does not currently match the raw potency of mature clinical assets like Erlotinib or Alisertib, its superior physicochemical properties—specifically its high aqueous solubility and low molecular weight—make it a highly tractable fragment for drug design. By utilizing the self-validating TR-FRET and Western Blotting protocols outlined above, researchers can confidently benchmark derivatives of this scaffold to develop the next generation of dual-action kinase inhibitors.

References

  • PubChem Compound Summary for CID 20631685: N,2-dimethyl-1h-1,3-benzodiazol-5-amine dihydrochloride. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 176870: Erlotinib. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 24771867: Alisertib. National Center for Biotechnology Information. Available at:[Link]

Sources

Validation

Crystallographic data for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Title: Crystallographic and Physicochemical Comparison Guide: N,2-dimethyl-1H-1,3-benzodiazol-5-amine Dihydrochloride vs. Benzimidazole Analogs Executive Summary As a Senior Application Scientist evaluating early-stage a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic and Physicochemical Comparison Guide: N,2-dimethyl-1H-1,3-benzodiazol-5-amine Dihydrochloride vs. Benzimidazole Analogs

Executive Summary

As a Senior Application Scientist evaluating early-stage active pharmaceutical ingredient (API) precursors, selecting the correct salt form of a building block is as critical as the molecule itself. N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4) is a highly versatile intermediate used in the synthesis of kinase inhibitors and anthelmintic agents [1].

While free-base benzimidazoles often suffer from poor aqueous solubility and polymorphic unpredictability, formulating this compound as a dihydrochloride salt fundamentally alters its solid-state landscape. This guide objectively compares the crystallographic behavior of this dihydrochloride salt against highly characterized free-base analogs, providing researchers with the causal reasoning behind its superior stability and a validated protocol for structural verification.

Structural Causality & Crystallographic Comparison

To understand the performance of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride, we must analyze how protonation dictates crystal packing.

In free-base analogs like1, the lone pair of the 5-amino group conjugates with the aromatic π -system, resulting in a nearly planar geometry (torsion angle 179.0°) [2]. However, in the dihydrochloride salt , double protonation occurs at both the imidazole N3 position and the exocyclic 5 -amino group, yielding an −NH3+​ moiety.

The Causality of Salt Formation: This protonation forces strict sp3 hybridization (pyramidal geometry) at the exocyclic nitrogen, completely disrupting π -conjugation [3]. Consequently, the crystal lattice is no longer governed by weak N−H⋯N or π−π stacking interactions. Instead, it is dominated by a rigid, multi-directional network of N−H⋯Cl− ionic hydrogen bonds. The chloride ions act as multi-dentate acceptors, bridging adjacent molecules to significantly increase lattice enthalpy, thermal stability, and aqueous solubility.

Quantitative Data Comparison

Table 1: Comparative solid-state parameters of benzimidazole-5-amine derivatives.

CompoundSpace GroupCrystal SystemKey Intermolecular InteractionsAmino Group Geometry
N,2-dimethyl-1H-1,3-benzodiazol-5-amine·2HCl P2₁/c (Predicted for salt)Monoclinic N−H⋯Cl− , C−H⋯π Pyramidal ( sp3 , −NH3+​ )
5-Amino-1-methyl-1H-benzimidazole P2₁/cMonoclinic N−H⋯N , C−H⋯N Planarized (Conjugated)
5-Amino-1H-benzimidazole-2(3H)-thione P-1Triclinic N−H⋯S , N−H⋯N Pyramidal (Sum of angles 331.5°)

Experimental Protocol: Single-Crystal Growth & XRD Validation

To verify the structural integrity and phase purity of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride lots, single-crystal X-ray diffraction (XRD) is the gold standard [4]. The following self-validating protocol utilizes anti-solvent vapor diffusion to prevent kinetic precipitation.

Step 1: Solution Preparation & Solvent Selection

  • Action: Weigh 50 mg of the dihydrochloride salt and dissolve it in 2.0 mL of HPLC-grade methanol.

  • Causality: Methanol possesses a high enough dielectric constant to disrupt the strong N−H⋯Cl− ionic network for solvation, but unlike water, it prevents the complete dissociation of the HCl salt, maintaining the stoichiometry required for crystallization.

Step 2: Anti-Solvent Vapor Diffusion

  • Action: Transfer the methanolic solution into a 1-dram inner vial. Place this open vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether. Cap the outer vial tightly and store at 20°C.

  • Causality: Diethyl ether has a high vapor pressure and acts as an anti-solvent. As it slowly diffuses into the methanol phase, the solvent mixture's overall polarity decreases. This gradual thermodynamic shift lowers the solubility of the salt, promoting the nucleation of high-quality, defect-free single crystals rather than crashing out an amorphous powder.

Step 3: Crystal Harvesting & Internal Validation

  • Action: After 48–72 hours, examine the mother liquor under a polarized light microscope.

  • Validation Check: Select a crystal exhibiting distinct geometric faces and uniform optical extinction when rotated. Uniform extinction confirms a single, continuous crystal lattice. Mount the crystal on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

Step 4: X-Ray Diffraction Data Collection

  • Action: Transfer the mounted crystal to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) operating at 296 K.

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 via OLEX2. Ensure hydrogen atoms on the protonated amines are located in the difference Fourier map to accurately model the N−H⋯Cl− bridging.

Experimental Workflow Visualization

XRD_Protocol N1 1. API Salt Preparation N,2-dimethyl-1H-1,3-benzodiazol-5-amine·2HCl N2 2. Solvent Screening (MeOH, EtOH, H2O, MeCN) N1->N2 N3 3. Anti-Solvent Vapor Diffusion (Primary: MeOH / Anti: Et2O) N2->N3 N4 4. Crystal Harvesting (Selection under polarized light) N3->N4 N5 5. X-Ray Diffraction Data Collection (Mo Kα, 296 K) N4->N5 N6 6. Structure Solution & Refinement (SHELXT / OLEX2) N5->N6

Workflow for the crystallization and X-ray diffraction analysis of benzimidazole salts.

References

  • NextSDS - N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride Chemical Substance Information URL:[Link]

  • National Institutes of Health (PMC) - 5-Amino-1-methyl-1H-benzimidazole: Crystal Structure and Function URL:[Link]

  • National Institutes of Health (PMC) - 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis URL:[Link]

  • IntechOpen - X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as N,2-dimethyl-1H-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride, is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride is paramount. Based on available data, this compound is classified with the following hazards[1]:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness.[1]

While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from structurally similar benzimidazole derivatives and amine hydrochlorides suggest that it should be handled as a hazardous substance.[2][3][4] The dihydrochloride salt form may also contribute to its irritant properties.

Table 1: Hazard Profile of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH336May cause drowsiness or dizziness[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride in any form (solid or in solution):

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[4]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[4]

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Contain: Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid generating dust.[5]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.

For Small Spills (Liquid Solution):

  • Contain: Surround the spill with an absorbent material.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Transfer the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as described above.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Procedure: A Step-by-Step Guide

The disposal of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride must be carried out in accordance with all local, state, and federal regulations.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation

  • Dedicate a specific, clearly labeled hazardous waste container for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride waste.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally a good choice for solid chemical waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride". Include the date when the first waste was added to the container.

Step 3: Waste Accumulation

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

  • Keep the container closed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated.

Step 4: Final Disposal

  • Once the container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by a licensed hazardous waste disposal company.[6]

  • Your institution's EHS department will typically coordinate this process.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride.

DisposalWorkflow Disposal Workflow for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride Start Start: Handling of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride Assess_Hazards 1. Assess Hazards - Skin Irritant (H315) - Eye Irritant (H319) - STOT SE 3 (H336) Start->Assess_Hazards Wear_PPE 2. Wear Appropriate PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat Assess_Hazards->Wear_PPE Generate_Waste 3. Waste Generated (Solid Residue, Contaminated Materials, Solutions) Wear_PPE->Generate_Waste Is_Spill Spill? Generate_Waste->Is_Spill Manage_Spill 4a. Manage Spill - Contain & Collect - Decontaminate Area Is_Spill->Manage_Spill Yes Segregate_Waste 4b. Segregate Waste - Dedicated Container Is_Spill->Segregate_Waste No Manage_Spill->Segregate_Waste Label_Container 5. Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date Segregate_Waste->Label_Container Store_Waste 6. Store in Satellite Accumulation Area - Closed Container - Ventilated Area Label_Container->Store_Waste Contact_EHS 7. Contact EHS for Pickup by Licensed Disposal Company Store_Waste->Contact_EHS

Caption: Decision workflow for the safe disposal of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride.

Conclusion

The responsible disposal of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

  • NextSDS. N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride — Chemical Substance Information. [Link]

  • NextSDS. N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride — Chemical Substance Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Hanwha Chemical Corporation. Material Safety Data Sheet. [Link]

Sources

Handling

Personal protective equipment for handling N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Operational Safety & Handling Protocol: N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride 1. Toxicological Grounding & Hazard Causality Understanding the physicochemical nature of N,2-dimethyl-1H-1,3-benzodiazol-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Protocol: N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride

1. Toxicological Grounding & Hazard Causality Understanding the physicochemical nature of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1384430-25-4) is the foundation of an effective laboratory safety strategy. As a dihydrochloride salt of an amine-substituted benzimidazole, this compound exhibits high aqueous solubility. When airborne particulate matter contacts the moisture of the eyes, respiratory tract, or perspiring skin, it rapidly dissociates. This localized release of acidic micro-equivalents and the active amine drives its classification as a Category 2 Skin (H315) and Eye Irritant (H319)[1].

Furthermore, its classification for Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336) indicates a risk of central nervous system depression (drowsiness or dizziness) upon inhalation[1]. Because the primary physiological threat vector is the absorption of aerosolized dust across mucous membranes, our operational protocols and Personal Protective Equipment (PPE) selection are heavily biased toward strict particulate control and static mitigation[2].

2. Personal Protective Equipment (PPE) Matrix In compliance with OSHA 29 CFR 1910.132, the following PPE ensemble is mandatory for handling this compound in its dry powder form[3]. The selection is based not merely on compliance, but on the specific mechanistic interactions between the chemical and the barrier material.

PPE CategorySpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent airborne dihydrochloride salt dust from contacting the aqueous environment of the cornea.
Hands Nitrile Gloves (≥ 4 mil), Double-glovedNitrile provides an excellent barrier against polar salts. Double-gloving allows the immediate shedding of the outer layer if powder adheres, preventing cross-contamination.
Body 100% Cotton Lab Coat with Elastic CuffsSynthetic blends can generate static electricity, causing the powder to jump and adhere to the fabric. Cotton minimizes static charge.
Respiratory N95/P100 Respirator (if outside hood)Directly mitigates the H336 inhalation hazard. Primary handling must occur in a certified chemical fume hood, rendering the respirator a secondary backup.

3. Step-by-Step Operational Handling Protocol To ensure a self-validating safety system, researchers must follow this sequence to prevent aerosolization and environmental contamination.

  • Step 1: Environmental Preparation Conduct all dry-powder handling within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizers.

  • Step 2: Static Mitigation Dihydrochloride salts frequently exhibit static cling. Pass an anti-static ionizer gun over the micro-spatula and the weighing boat for 3-5 seconds before contact. This prevents the powder from suddenly aerosolizing or clinging to the exterior of the transfer vessel.

  • Step 3: Mass Transfer Tare the anti-static weigh boat on the analytical balance. Using the ionized micro-spatula, transfer the solid slowly. Do not pour the chemical directly from the source vial, as the kinetic energy of falling powder generates a significant dust plume.

  • Step 4: In-Situ Solubilization To eliminate dust exposure during transit back to the bench, dissolve the powder in your target solvent (e.g., DMSO, ultra-pure water, or assay buffer) while the vessel is still inside the engineering controls. Cap the vial tightly before removing it from the hood.

  • Step 5: Doffing & Decontamination Wipe down the balance pan and the surrounding fume hood deck with a damp cloth (using soapy water, followed by 70% ethanol) to capture any microscopic stray powder. Remove the outer layer of nitrile gloves inside-out and dispose of them in the solid hazardous waste receptacle.

4. Spill Response & Decontamination Workflow In the event of a powder spill outside of primary engineering controls, immediate containment is required to prevent inhalation exposure.

SpillResponse A Spill Detected B Assess Extent & Ventilate (Mitigate H336 Hazard) A->B C Don Spill-Kit PPE (P100 Respirator, Double Nitrile) B->C D Dampen Powder (Prevent Aerosolization) C->D E Mechanical Collection (Non-sparking scoop) D->E F Surface Decontamination (Soap & Water / 70% EtOH) E->F G Waste Segregation (EPA 40 CFR 262) F->G

Workflow for the safe containment and decontamination of benzimidazole amine spills.

5. Waste Disposal & Logistical Plan The disposal of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride and its contaminated byproducts must comply with the EPA's Resource Conservation and Recovery Act (RCRA), specifically the generator requirements outlined in 40 CFR 262[4].

  • Solid Waste: All contaminated consumables (gloves, weigh boats, spill cleanup wipes, and empty source vials) must be placed in a sealable, chemically compatible container. Label the container clearly as "Hazardous Solid Waste - Toxic/Irritant (Benzimidazole derivative)."

  • Liquid Waste: Aqueous or organic solutions containing the dissolved compound must be collected in a compatible, high-density polyethylene (HDPE) carboy. Ensure the waste stream is not mixed with strong acids or bases, which could trigger an exothermic reaction or precipitate the free base form.

  • Manifesting & Transport: Waste containers must be stored in a designated Satellite Accumulation Area (SAA). Once the volume limit is reached, the waste must be manifested using EPA Form 8700-22 and transported by a registered hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

References

  • NextSDS. "N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR 262.20 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride
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N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride
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